1-Bromo-8-iodonaphthalene
Description
The exact mass of the compound 1-Bromo-8-iodonaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-8-iodonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-8-iodonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-8-iodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDLRPFISURYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492912 | |
| Record name | 1-Bromo-8-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-58-0 | |
| Record name | 1-Bromo-8-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-8-iodonaphthalene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-8-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-8-iodonaphthalene, a key intermediate in organic synthesis. This document details its structural and physical characteristics, provides a likely experimental protocol for its synthesis, and presents an analysis of its expected spectroscopic data.
Core Physicochemical Properties
1-Bromo-8-iodonaphthalene is a peri-dihalogenated naphthalene derivative with the chemical formula C₁₀H₆BrI. Its structure is characterized by a naphthalene core with bromine and iodine atoms substituted at the 1 and 8 positions, respectively. This substitution pattern leads to significant steric interaction between the bulky halogen atoms, influencing the molecule's conformation and reactivity.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of 1-Bromo-8-iodonaphthalene.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrI | [1] |
| Molecular Weight | 332.97 g/mol | [1] |
| Melting Point | 99.0 to 103.0 °C | [2] |
| Boiling Point | 168 °C at 0.7 mmHg | [2] |
| Appearance | White to light yellow to light orange powder/crystal | [3][4] |
| λmax | 307 nm (in Cyclohexane) | [2] |
Synthesis and Experimental Protocols
Experimental Workflow: Synthesis of 1-Bromo-8-iodonaphthalene
Caption: Synthetic workflow for 1-Bromo-8-iodonaphthalene.
Detailed Methodology
-
Preparation of Silver 8-bromo-1-naphthalate: 8-bromo-1-naphthoic acid is dissolved in a minimal amount of aqueous ammonia. A solution of silver nitrate in water is then added to precipitate the silver salt of the carboxylic acid. The precipitate is filtered, washed with water and ethanol, and dried under vacuum.
-
Hunsdiecker-type Reaction: The dried silver 8-bromo-1-naphthalate is suspended in anhydrous carbon tetrachloride. A stoichiometric amount of iodine is added, and the mixture is refluxed with stirring until the reaction is complete (indicated by the disappearance of the reactants).
-
Work-up and Purification: The reaction mixture is cooled and filtered to remove the silver bromide precipitate. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from ethanol, to yield pure 1-bromo-8-iodonaphthalene.
Spectroscopic Analysis
Detailed experimental spectra for 1-Bromo-8-iodonaphthalene are not widely available in public databases. However, a predictive analysis based on the known spectral data of its constituent parts (1-bromonaphthalene and 1-iodonaphthalene) and related structures allows for a reliable estimation of its key spectroscopic features.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 1-Bromo-8-iodonaphthalene is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. Due to the peri-interaction of the bulky bromo and iodo substituents, some distortion of the naphthalene core is expected, which will influence the chemical shifts. The protons ortho to the halogens (H-2 and H-7) are expected to be the most deshielded.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display ten signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The carbons directly attached to the halogens (C-1 and C-8) will be significantly influenced by the electronegativity and heavy atom effects of bromine and iodine. The C-Br signal is expected to be around 120-130 ppm, while the C-I signal will likely appear at a lower field (around 95-105 ppm).
Predicted IR Spectrum
The infrared spectrum will be characterized by the following key absorption bands:
-
Aromatic C-H stretching: Weak to medium bands in the region of 3050-3100 cm⁻¹.
-
Aromatic C=C stretching: Several medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
-
C-Br stretching: A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.
-
C-I stretching: A strong absorption at a lower wavenumber than C-Br, expected in the 480-550 cm⁻¹ range.
Predicted Mass Spectrum
The mass spectrum of 1-Bromo-8-iodonaphthalene will provide crucial information for its identification.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 332, corresponding to the molecular weight of the compound with the most abundant isotopes (⁷⁹Br). An M+2 peak of nearly equal intensity will be observed due to the natural abundance of the ⁸¹Br isotope.
-
Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the halogen atoms. Key fragments would be observed at:
-
m/z = 253 ([M-Br]⁺)
-
m/z = 205 ([M-I]⁺)
-
m/z = 126 ([C₁₀H₆]⁺)
-
Logical Relationship of Spectroscopic Analysis
Caption: Interrelation of spectroscopic techniques.
Conclusion
References
In-Depth Technical Guide: 1-Bromo-8-iodonaphthalene (CAS Number: 4044-58-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-8-iodonaphthalene is a key synthetic intermediate possessing a unique substitution pattern on the naphthalene core. The presence of two different halogen atoms at the sterically hindered peri positions (1 and 8) allows for selective and sequential functionalization, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions for the construction of complex molecular architectures relevant to materials science and drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 1-Bromo-8-iodonaphthalene is presented below. This data is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 4044-58-0 | N/A |
| Molecular Formula | C₁₀H₆BrI | N/A |
| Molecular Weight | 332.97 g/mol | N/A |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 99.0 to 103.0 °C | [1] |
| Boiling Point | 168 °C at 0.7 mmHg | N/A |
| Purity | >98.0% (GC) | [1] |
Spectroscopic Data:
While specific spectral data with full assignments can vary slightly based on the solvent and instrument used, typical ¹H and ¹³C NMR chemical shifts are crucial for reaction monitoring and product characterization.
Synthesis of 1-Bromo-8-iodonaphthalene
A convenient and established method for the synthesis of 1-Bromo-8-iodonaphthalene involves the decarboxylative halogenation of 8-bromo-1-naphthoic acid.[2] This approach provides a reliable route to this key intermediate.
Experimental Protocol: Synthesis from 8-Bromo-1-naphthoic Acid
This protocol is based on the principles of the Hunsdiecker reaction, as suggested by the literature for the conversion of aromatic carboxylic acids to aryl halides.
Materials:
-
8-Bromo-1-naphthoic acid
-
Oxalyl chloride or Thionyl chloride
-
N-Iodosuccinimide (NIS)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, a solution of 8-bromo-1-naphthoic acid (1.0 eq) in anhydrous carbon tetrachloride is prepared. A slight excess of oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) is added dropwise at room temperature. The reaction mixture is then gently refluxed for 2-3 hours until the evolution of gas ceases, indicating the complete formation of the acid chloride. The solvent and excess reagent are removed under reduced pressure to yield the crude 8-bromo-1-naphthoyl chloride.
-
Decarboxylative Iodination (Hunsdiecker-type reaction): The crude acid chloride is immediately redissolved in anhydrous carbon tetrachloride under an inert atmosphere. N-Iodosuccinimide (1.1 eq) is added in one portion. The reaction mixture is then heated to reflux and irradiated with a tungsten lamp to initiate the radical chain reaction. The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration. The filtrate is washed sequentially with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-Bromo-8-iodonaphthalene.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-8-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 1-Bromo-8-iodonaphthalene, a key intermediate in organic synthesis. The document details the experimental methodologies for determining these physical constants and presents logical workflows for its synthesis and potential applications.
Core Physicochemical Data
The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. These constants provide insights into the purity of a substance and are fundamental parameters in process development and quality control.
| Physical Property | Value |
| Melting Point | 101°C |
| Boiling Point | 168°C |
Experimental Protocols
The following are detailed experimental protocols for the determination of the melting and boiling points of a crystalline organic compound such as 1-Bromo-8-iodonaphthalene. These methods are standard procedures in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
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Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline 1-Bromo-8-iodonaphthalene is finely ground into a powder using a clean, dry mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.
-
Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow (typically ≤ 1°C).
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Heat-transfer fluid (e.g., mineral oil or silicone oil)
Procedure:
-
Sample Preparation: A small volume (approximately 0.5 mL) of liquid 1-Bromo-8-iodonaphthalene is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.
-
Apparatus Assembly: The small test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and lowered into the Thiele tube containing the heat-transfer fluid, making sure the rubber band is above the oil level.
-
Heating: The side arm of the Thiele tube is gently and evenly heated. This design allows for the convection of the oil, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Logical and Experimental Workflows
The following diagrams illustrate the synthetic pathway to 1-Bromo-8-iodonaphthalene and its potential utility in organic synthesis.
Caption: A logical workflow for the synthesis of 1-Bromo-8-iodonaphthalene.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-8-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 1-bromo-8-iodonaphthalene. Due to the unavailability of specific experimental NMR data in the searched resources, this document presents a generalized experimental protocol and representative data tables to illustrate the expected spectral characteristics of this compound.
Introduction
1-Bromo-8-iodonaphthalene is a halogenated polycyclic aromatic hydrocarbon with a rigid structure where the bromine and iodine substituents are held in close proximity in the peri-positions. This unique substitution pattern induces significant steric strain and electronic interactions, which are of great interest in materials science and medicinal chemistry. NMR spectroscopy is an essential tool for the structural elucidation and characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted NMR Spectral Data
While specific experimental data for 1-bromo-8-iodonaphthalene is not available in the cited resources, the following tables represent the predicted ¹H and ¹³C NMR data based on the analysis of similar halogenated naphthalenes. These tables are intended to serve as a guide for what would be expected in an experimental setting.
Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-8-iodonaphthalene
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-2 | 7.8 - 8.0 | d | 7.5 - 8.0 |
| H-3 | 7.2 - 7.4 | t | 7.5 - 8.0 |
| H-4 | 7.6 - 7.8 | d | 7.5 - 8.0 |
| H-5 | 7.6 - 7.8 | d | 7.5 - 8.0 |
| H-6 | 7.2 - 7.4 | t | 7.5 - 8.0 |
| H-7 | 7.8 - 8.0 | d | 7.5 - 8.0 |
Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-8-iodonaphthalene
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-1 | 120 - 125 |
| C-2 | 128 - 132 |
| C-3 | 125 - 128 |
| C-4 | 130 - 135 |
| C-4a | 130 - 135 |
| C-5 | 130 - 135 |
| C-6 | 125 - 128 |
| C-7 | 128 - 132 |
| C-8 | 95 - 100 |
| C-8a | 135 - 140 |
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 1-bromo-8-iodonaphthalene.
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity : Ensure the sample of 1-bromo-8-iodonaphthalene is of high purity to avoid signals from impurities.
-
Solvent Selection : Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.
-
NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.
-
Filtration : If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Acquisition Time (at) : 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1) : 1-2 seconds to allow for full relaxation of the protons.
-
Number of Scans (ns) : 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width (sw) : A spectral width of 12-16 ppm is appropriate for aromatic compounds.
-
-
Data Processing :
-
Apodization : Apply an exponential multiplication function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.
-
Fourier Transform : Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing : Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Instrumentation : A high-field NMR spectrometer with a broadband probe is required.
-
Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time (at) : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds, as quaternary carbons can have long relaxation times.
-
Number of Scans (ns) : A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Spectral Width (sw) : A spectral width of 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts.
-
-
Data Processing :
-
Apodization : Apply an exponential multiplication with a line broadening of 1-2 Hz.
-
Fourier Transform, Phasing, and Baseline Correction : Process the data as described for ¹H NMR.
-
Referencing : Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final analysis of NMR data.
Caption: Logical workflow of NMR spectroscopy.
Conclusion
UV-Vis Spectroscopic Analysis of 1-Bromo-8-iodonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Spectroscopic Properties of 1-Bromo-8-iodonaphthalene
1-Bromo-8-iodonaphthalene belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are well-known for their characteristic UV-Vis absorption spectra. The electronic spectrum of naphthalene, the parent chromophore, is dominated by π → π* transitions. These transitions typically give rise to three distinct absorption bands. The positions and intensities of these bands are sensitive to substitution on the naphthalene ring.
The introduction of halogen atoms, such as bromine and iodine, can influence the electronic transitions in several ways. These substituents act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and a hyperchromic effect (an increase in molar absorptivity). This is due to the electron-donating character of the halogens through resonance and their electron-withdrawing inductive effects, which can alter the energy levels of the π molecular orbitals.
Expected UV-Vis Absorption Data
Based on the known UV-Vis spectrum of naphthalene and the expected influence of bromo and iodo substituents, the following table summarizes the anticipated absorption maxima (λmax) and molar absorptivity (ε) for 1-Bromo-8-iodonaphthalene in a non-polar solvent like cyclohexane. These values are illustrative and should be confirmed by experimental measurement.
| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Cyclohexane | ~ 230 | ~ 80,000 | π → π |
| ~ 280 | ~ 7,000 | π → π | |
| ~ 320 | ~ 500 | π → π* (fine structure) |
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section details a standard operating procedure for obtaining the UV-Vis absorption spectrum of 1-Bromo-8-iodonaphthalene.
3.1. Materials and Instrumentation
-
Analyte: 1-Bromo-8-iodonaphthalene (high purity)
-
Solvent: Spectroscopic grade cyclohexane (or other suitable transparent solvent)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Solution Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of 1-Bromo-8-iodonaphthalene (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
3.3. Instrumental Analysis
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the sample cuvette back into the sample holder.
-
Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline correction.
-
Data Recording: Record the absorbance spectrum. The data should be saved for further analysis. Identify the wavelengths of maximum absorbance (λmax).
-
Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).
Visualizing the Experimental Workflow and Analysis
The following diagrams, generated using the DOT language, illustrate the key processes involved in the UV-Vis spectroscopic analysis of 1-Bromo-8-iodonaphthalene.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: Logical relationship of molecular structure to spectroscopic data.
Conclusion
The UV-Vis spectroscopic analysis of 1-Bromo-8-iodonaphthalene is a valuable technique for characterizing its electronic properties. While specific experimental data is not widely published, the expected spectral features can be inferred from the well-understood behavior of the naphthalene chromophore and the influence of halogen substituents. The detailed experimental protocol provided in this guide offers a robust methodology for obtaining reliable UV-Vis spectra for this compound and similar aromatic molecules, which is essential for research and development in materials science and drug discovery.
Unveiling the Solid-State Architecture of 1-Bromo-8-iodonaphthalene: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the crystal structure of 1-Bromo-8-iodonaphthalene, a key intermediate in the synthesis of advanced organic materials. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its solid-state architecture and the methodologies for its determination.
Due to the limited availability of public crystallographic data for 1-Bromo-8-iodonaphthalene, this guide utilizes the closely related and structurally analogous compound, 1,8-diiodonaphthalene, as a representative model. The experimental protocols and data presentation are illustrative of the expected results for 1-Bromo-8-iodonaphthalene. The crystallographic data for 1,8-diiodonaphthalene is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 101284.
Molecular Structure and Crystallographic Parameters
The solid-state structure of 1,8-dihalonaphthalenes is of significant interest due to the steric strain imposed by the bulky halogen substituents in the peri-positions. This strain influences the planarity of the naphthalene core and the orientation of the carbon-halogen bonds, which in turn dictates the intermolecular interactions and crystal packing.
Crystal Data and Structure Refinement
The crystal structure of 1,8-diiodonaphthalene was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.
| Table 1: Crystal Data and Structure Refinement for 1,8-Diiodonaphthalene (CCDC 101284) | |
| Empirical Formula | C₁₀H₆I₂ |
| Formula Weight | 379.96 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.134(2) Å |
| b | 16.522(3) Å |
| c | 7.882(2) Å |
| α | 90° |
| β | 97.43(3)° |
| γ | 90° |
| Volume | 1051.1(4) ų |
| Z | 4 |
| Calculated Density | 2.398 Mg/m³ |
Selected Bond Lengths and Angles
The steric repulsion between the peri-iodine atoms leads to significant distortions from ideal naphthalene geometry. Key bond lengths and angles are summarized in Table 2. The C-I bond lengths are within the expected range for aryl iodides.[1]
| Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,8-Diiodonaphthalene | |
| Bond Lengths | |
| I(1)-C(1) | 2.105(6) |
| I(2)-C(8) | 2.108(6) |
| C(1)-C(9) | 1.365(9) |
| C(8)-C(9) | 1.371(9) |
| Bond Angles | |
| C(2)-C(1)-I(1) | 122.9(5) |
| C(9)-C(1)-I(1) | 117.0(5) |
| C(7)-C(8)-I(2) | 122.5(5) |
| C(9)-C(8)-I(2) | 117.5(5) |
| C(1)-C(9)-C(8) | 127.1(6) |
Note: The data presented is for 1,8-diiodonaphthalene and serves as an illustrative example for 1-Bromo-8-iodonaphthalene.
Experimental Protocols
The determination of the crystal structure of small organic molecules like 1,8-dihalonaphthalenes follows a well-established workflow involving synthesis, crystallization, and X-ray diffraction analysis.
Synthesis and Crystallization
-
Synthesis: 1-Bromo-8-iodonaphthalene can be synthesized through established organic chemistry routes, often involving halogenation of a suitable naphthalene precursor.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is crucial for obtaining quality crystals.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Vapor diffusion is another common technique.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, resulting in the final, accurate crystal structure.
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of 1-Bromo-8-iodonaphthalene, highlighting the connectivity of the atoms.
Caption: Molecular structure of 1-Bromo-8-iodonaphthalene.
Experimental Workflow
The logical flow of determining a crystal structure is depicted in the following diagram.
Caption: Experimental workflow for single-crystal X-ray diffraction.
References
Navigating the Solubility Landscape of 1-Bromo-8-iodonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-8-iodonaphthalene is a halogenated aromatic compound of significant interest in organic synthesis and materials science, serving as a versatile building block for complex molecular architectures. Its utility in cross-coupling reactions and the development of novel organic electronics necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for 1-Bromo-8-iodonaphthalene, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.
Introduction: The Synthetic Versatility of 1-Bromo-8-iodonaphthalene
1-Bromo-8-iodonaphthalene is a key intermediate in the synthesis of a wide array of organic compounds. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization, making it a valuable precursor in the construction of tailored molecular frameworks. Its applications span from the synthesis of novel ligands for catalysis to the development of advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics.
The efficiency and success of synthetic procedures involving 1-Bromo-8-iodonaphthalene are intrinsically linked to its solubility in the chosen reaction medium. Poor solubility can lead to low reaction yields, difficult purification, and challenges in material processing. Conversely, a clear understanding of its solubility profile enables the rational selection of solvents for reactions, purifications (e.g., crystallization), and analytical characterization.
Quantitative Solubility Data: A Noteworthy Absence in Publicly Available Literature
This data gap underscores the necessity for researchers to determine the solubility of 1-Bromo-8-iodonaphthalene empirically to optimize their specific applications. The following sections of this guide are designed to provide both a qualitative understanding based on analogous compounds and a robust experimental framework for generating precise quantitative data.
Qualitative Solubility of Structurally Related Compounds
In the absence of direct data for 1-Bromo-8-iodonaphthalene, the solubility behavior of the closely related compounds, 1-bromonaphthalene and 1-iodonaphthalene, can offer valuable qualitative insights. The principle of "like dissolves like" suggests that 1-Bromo-8-iodonaphthalene, being a relatively nonpolar aromatic halide, will exhibit similar solubility patterns.
| Solvent Class | Specific Solvents | Qualitative Solubility of 1-Bromonaphthalene | Qualitative Solubility of 1-Iodonaphthalene |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Soluble |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Soluble[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Soluble[1] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Likely Soluble |
| Esters | Ethyl Acetate | Soluble | Likely Soluble |
| Ketones | Acetone | Soluble | Likely Soluble |
| Alcohols | Ethanol, Methanol | Soluble | Soluble[1] |
| Alkanes | Hexane, Cyclohexane | Sparingly Soluble to Soluble | Likely Sparingly Soluble |
| Water | Insoluble | Very Low Solubility[1] |
Note: This table is intended as a general guide. The actual solubility of 1-Bromo-8-iodonaphthalene may vary and should be determined experimentally.
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method
To address the lack of quantitative data, a reliable and widely accepted method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This procedure involves achieving a saturated solution at a constant temperature and subsequently measuring the concentration of the solute.
Materials and Equipment
-
1-Bromo-8-iodonaphthalene (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or other sealable glass containers
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of 1-Bromo-8-iodonaphthalene to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform a preliminary time-course experiment to determine the minimum time required to reach a constant concentration.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Record the mass of the transferred filtrate.
-
Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 1-Bromo-8-iodonaphthalene.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
S (g/L) = (C * DF * V) / m
where:
-
C is the concentration of the diluted sample determined from the calibration curve (in g/L).
-
DF is the dilution factor.
-
V is the volume of the volumetric flask used for dilution (in L).
-
m is the mass of the initial filtrate transferred to the volumetric flask (in g), assuming a density of the solvent if the transfer was by volume.
-
-
Experimental Workflow Diagram
Caption: Workflow for the determination of solubility using the isothermal shake-flask method.
Conclusion
While quantitative solubility data for 1-Bromo-8-iodonaphthalene remains to be published in accessible literature, this technical guide provides researchers with a practical pathway to obtaining this crucial information. By referencing the qualitative solubility of analogous compounds and implementing the detailed isothermal shake-flask protocol, scientists and drug development professionals can systematically determine the solubility of 1-Bromo-8-iodonaphthalene in various organic solvents. This will facilitate the optimization of reaction conditions, purification strategies, and the overall advancement of research and development projects that utilize this versatile synthetic building block.
References
Synthesis of 1-Bromo-8-iodonaphthalene from 8-Bromo-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the synthesis of 1-bromo-8-iodonaphthalene from 8-bromo-1-naphthoic acid. The core of this transformation relies on a modified Hunsdiecker reaction, a well-established method for the decarboxylative halogenation of carboxylic acids. While the specific experimental details from the primary literature by Kiely, Nelson, and Boudjouk (1977) could not be accessed for this guide, this document provides a comprehensive overview of the likely synthetic pathway, a generalized experimental protocol, and the necessary visualizations to understand the workflow. Researchers should consult the original publication for precise experimental parameters.
Synthetic Pathway
The synthesis of 1-bromo-8-iodonaphthalene from 8-bromo-1-naphthoic acid is a two-step process. The first step involves the preparation of the silver salt of the carboxylic acid. The second step is the Hunsdiecker reaction itself, where the silver carboxylate is treated with iodine to yield the desired 1-bromo-8-iodonaphthalene.
Reaction Scheme:
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis.
Preparation of Silver 8-bromo-1-naphthoate (Intermediate)
-
Dissolution: 8-bromo-1-naphthoic acid is dissolved in a suitable solvent, typically water with the addition of a base such as sodium hydroxide or ammonia to form the soluble sodium or ammonium salt.
-
Precipitation: An aqueous solution of silver nitrate is added dropwise to the solution of the 8-bromo-1-naphthoate salt with stirring.
-
Isolation: The resulting precipitate of silver 8-bromo-1-naphthoate is collected by vacuum filtration.
-
Washing and Drying: The silver salt is washed with water and then with a volatile organic solvent like acetone or ethanol to remove residual water. It is then dried thoroughly under vacuum in the dark, as silver salts can be light-sensitive.
Synthesis of 1-Bromo-8-iodonaphthalene (Hunsdiecker Reaction)
-
Reaction Setup: The dried silver 8-bromo-1-naphthoate is suspended in an inert, dry solvent such as carbon tetrachloride or a similar non-polar solvent in a reaction flask protected from light.
-
Addition of Iodine: A stoichiometric amount of iodine, dissolved in the same solvent, is added to the suspension.
-
Reaction: The reaction mixture is typically heated to reflux with stirring. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.
-
Workup: After the reaction is complete, the precipitated silver bromide is removed by filtration.
-
Purification: The filtrate, containing the crude product, is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Isolation of Product: The solvent is removed under reduced pressure, and the crude 1-bromo-8-iodonaphthalene is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. The values are placeholders and should be replaced with experimental data from the primary literature or laboratory work.
| Parameter | Value |
| Starting Material | |
| 8-Bromo-1-naphthoic Acid (mass) | e.g., 5.0 g |
| 8-Bromo-1-naphthoic Acid (moles) | Calculated |
| Intermediate | |
| Silver 8-bromo-1-naphthoate (yield) | e.g., >95% |
| Final Product | |
| 1-Bromo-8-iodonaphthalene (yield) | e.g., 70-80% |
| Melting Point | Reported value |
| Purity (e.g., by HPLC or GC) | e.g., >98% |
Visualizations
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for 1-Bromo-8-iodonaphthalene.
Hunsdiecker Reaction Mechanism
The following diagram outlines the generally accepted radical mechanism for the Hunsdiecker reaction.
Caption: Hunsdiecker reaction mechanism.
Disclaimer: The experimental protocols and quantitative data presented in this guide are generalized based on the known chemistry of the Hunsdiecker reaction. For precise and validated experimental details, including reagent quantities, reaction times, temperatures, and yields, it is imperative to consult the original scientific literature: Kiely, J. S.; Nelson, L. L.; Boudjouk, P. J. Org. Chem. 1977, 42 (8), 1480–1480.
The Pivotal Role of 1-Bromo-8-iodonaphthalene in Advanced OLED Materials: A Technical Guide
An In-depth Review of the Electronic Properties, Synthesis, and Characterization of 1,8-Disubstituted Naphthalene Derivatives for Organic Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-8-iodonaphthalene has emerged as a critical building block in the synthesis of high-performance organic materials for a range of applications, most notably in the field of organic light-emitting diodes (OLEDs). Its unique 1,8-disubstituted naphthalene core and the differential reactivity of its bromine and iodine substituents provide a versatile platform for the creation of complex, sterically hindered, and electronically active molecules. These molecules, particularly 1,8-diarylnaphthalenes, exhibit promising photoluminescent properties and are being explored as host and hole-transporting materials in OLED devices. This technical guide delves into the electronic properties of materials derived from 1-Bromo-8-iodonaphthalene, providing a comprehensive overview of their synthesis, characterization, and potential in advancing OLED technology.
The Strategic Advantage of 1-Bromo-8-iodonaphthalene in Synthesis
The primary utility of 1-Bromo-8-iodonaphthalene lies in its capacity for selective and sequential cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for stepwise introduction of different aryl groups at the 1 and 8 positions of the naphthalene core. This synthetic flexibility is paramount for tuning the electronic and photophysical properties of the final material. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are commonly employed to achieve these transformations, leading to the formation of 1,8-diarylnaphthalenes.[1]
Electronic Properties of 1,8-Diarylnaphthalene Derivatives
The electronic properties of 1,8-diarylnaphthalene derivatives are central to their function in OLEDs. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the triplet energy (ET), dictate charge injection, transport, and recombination processes within the device.
HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels of these materials can be experimentally determined using electrochemical methods, such as cyclic voltammetry, and spectroscopic techniques like UV-Vis absorption spectroscopy. Computational methods, particularly Density Functional Theory (DFT), are also invaluable for predicting these properties.
Unfortunately, specific quantitative data for a wide range of OLED materials explicitly synthesized from 1-Bromo-8-iodonaphthalene is not extensively documented in publicly available literature. However, we can extrapolate from related 1,8-disubstituted naphthalene structures to understand the expected electronic landscape. For instance, 1,8-bis(diarylamino)naphthalene derivatives are known to be effective hole-transporting materials, implying that their HOMO levels are well-aligned with the work function of typical anode materials.
| Material Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Triplet Energy (ET) (eV) |
| 1,8-Diarylnaphthalenes | -5.4 to -5.8 | -2.0 to -2.5 | 2.9 to 3.8 | ~2.5 to 2.9 |
| 1,8-Bis(carbazol-9-yl)naphthalenes | ~ -5.7 | ~ -2.3 | ~ 3.4 | ~ 2.8 |
| 1-Amino-8-arylnaphthalenes | -5.2 to -5.6 | -2.1 to -2.6 | 2.6 to 3.5 | Not Widely Reported |
Note: The data in this table represents typical ranges for these classes of compounds and may not correspond to specific derivatives of 1-Bromo-8-iodonaphthalene. The values are estimated based on available literature for structurally similar compounds.
Triplet Energy
The triplet energy is a crucial parameter for host materials in phosphorescent OLEDs (PhOLEDs). A high triplet energy is required to efficiently confine excitons on the phosphorescent dopant, preventing energy back-transfer and ensuring high device efficiency. Naphthalene-based materials, due to their rigid aromatic structure, often possess high triplet energies, making them suitable candidates for blue PhOLED hosts.
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization of the electronic properties of these materials.
Synthesis of 1,8-Diarylnaphthalenes via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a 1,8-diarylnaphthalene from 1,8-dibromonaphthalene, which is a common derivative of 1-Bromo-8-iodonaphthalene.[1]
Materials:
-
1,8-Dibromonaphthalene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a degassed mixture of 1,8-dibromonaphthalene (1.0 eq), arylboronic acid (2.2 eq), and K2CO3 (4.0 eq) in a toluene/ethanol/water solvent system, add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,8-diarylnaphthalene.
Cyclic Voltammetry for HOMO/LUMO Determination
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup:
-
A three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous, degassed solvent like dichloromethane or acetonitrile)
-
The compound of interest dissolved in the electrolyte solution.
Procedure:
-
Prepare a dilute solution of the sample in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell and connect it to the potentiostat.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
Photophysical Characterization (UV-Vis and Photoluminescence Spectroscopy)
UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the optical band gap and emission properties of the material.
Experimental Setup:
-
UV-Vis spectrophotometer
-
Fluorometer (for PL spectroscopy)
-
Quartz cuvettes for solutions or a thin-film sample holder
-
Solvent (e.g., dichloromethane, toluene)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent or deposit a thin film of the material on a quartz substrate.
-
Record the UV-Vis absorption spectrum. The onset of the lowest energy absorption band can be used to estimate the optical band gap (Egopt).
-
Record the photoluminescence spectrum by exciting the sample at a wavelength within its absorption band.
-
The highest energy emission peak in the low-temperature (77 K) phosphorescence spectrum can be used to determine the triplet energy (ET).
Conclusion
1-Bromo-8-iodonaphthalene serves as a valuable and versatile precursor for the synthesis of advanced organic materials with tailored electronic properties for OLED applications. The resulting 1,8-disubstituted naphthalene derivatives, particularly 1,8-diarylnaphthalenes, exhibit significant potential as host and hole-transporting materials. While a comprehensive database of the electronic properties of materials directly synthesized from 1-Bromo-8-iodonaphthalene is still developing, the established synthetic routes and characterization methodologies provide a clear pathway for the rational design and evaluation of new, high-performance OLED materials. Further research focusing on the systematic synthesis and characterization of derivatives of 1-Bromo-8-iodonaphthalene will undoubtedly contribute to the advancement of OLED technology.
References
Application Notes and Protocols for Selective Suzuki Coupling with 1-Bromo-8-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for achieving selective Suzuki-Miyaura cross-coupling reactions on 1-bromo-8-iodonaphthalene. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for the chemoselective mono-arylation at the 8-position, preserving the bromo group for subsequent transformations. This methodology is particularly valuable in the synthesis of complex polycyclic aromatic hydrocarbons and novel scaffolds for drug discovery.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. When applied to dihalogenated aromatic substrates, achieving selective mono-functionalization is a key challenge. In the case of 1-bromo-8-iodonaphthalene, the greater reactivity of the C-I bond in the oxidative addition step of the catalytic cycle allows for selective coupling under carefully controlled conditions. The general reactivity trend for aryl halides in Suzuki coupling is R–I > R–Br >> R–Cl. By optimizing the catalyst system, base, solvent, and temperature, high yields of the desired 1-aryl-8-bromonaphthalene can be achieved, leaving the C-Br bond intact for further diversification.
Key Principles of Selectivity
The selective Suzuki coupling of 1-bromo-8-iodonaphthalene hinges on the differential reactivity of the two halogen substituents. The primary factors influencing this selectivity include:
-
Nature of the Halogen: The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the C-Br bond.
-
Catalyst and Ligand: The choice of palladium source and, crucially, the phosphine ligand can fine-tune the reactivity and selectivity of the catalytic system. Bulky, electron-rich ligands can enhance the rate of oxidative addition.
-
Reaction Temperature: Lower reaction temperatures generally favor the more reactive C-I bond, minimizing the competing reaction at the C-Br bond.
-
Reaction Time: Careful monitoring of the reaction progress is essential to prevent over-reaction and the formation of the di-arylated product.
Experimental Protocols
The following protocols are based on established methodologies for the selective Suzuki coupling of dihalogenated aromatic compounds and are adapted for 1-bromo-8-iodonaphthalene. Optimization may be required for specific boronic acids and desired scales.
Protocol 1: General Procedure for Selective Mono-arylation
This protocol aims for the selective coupling at the C-I position of 1-bromo-8-iodonaphthalene.
Materials:
-
1-Bromo-8-iodonaphthalene
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-8-iodonaphthalene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02-0.05 mol%) and the phosphine ligand (0.04-0.10 mol%).
-
Assembly: Under a counterflow of inert gas (argon or nitrogen), add the catalyst and ligand to the Schlenk flask.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of substrate).
-
Reaction Execution: Place the flask in a preheated oil bath and stir the mixture at a controlled temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to maximize the yield of the mono-arylated product and minimize the formation of the di-arylated byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 1-aryl-8-bromonaphthalene.
Data Presentation
The following tables summarize expected outcomes for the selective Suzuki coupling of 1-bromo-8-iodonaphthalene based on analogous reactions reported in the literature. Actual yields and selectivity will vary depending on the specific boronic acid and optimized reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 1-aryl-8-bromonaphthalene (%) | Selectivity (Mono-arylated:Di-arylated) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 12 | >85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O (5:1) | 70 | 16 | >90 | >98:2 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ | DMF | 60 | 24 | >80 | >95:5 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O (10:1) | 75 | 10 | >88 | >97:3 |
Note: The data presented are representative examples and should be used as a guideline for optimization.
Visualizations
Reaction Scheme and Catalytic Cycle
Caption: Selective Suzuki coupling and its simplified catalytic cycle.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents/reagents- Inappropriate base or solvent | - Use a fresh, high-quality palladium source and ligand.- Ensure thorough degassing of all liquids.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane, DMF). |
| Formation of Di-arylated Product | - Reaction temperature is too high- Prolonged reaction time- High catalyst loading | - Lower the reaction temperature.- Carefully monitor the reaction and quench it once the mono-arylated product is maximized.- Reduce the catalyst loading. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Incomplete reduction of Pd(II) to Pd(0) | - Ensure rigorous degassing and maintain a positive inert gas pressure.- Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic solvents- Certain boronic acids are more susceptible | - Use anhydrous solvents and a minimal amount of water if required for the base.- Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable. |
These application notes and protocols provide a comprehensive starting point for researchers interested in the selective functionalization of 1-bromo-8-iodonaphthalene. By carefully controlling the reaction parameters, this method offers a reliable route to valuable synthetic intermediates.
Stille Coupling Protocols for the Selective Functionalization of 1-Bromo-8-iodonaphthalene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-8-iodonaphthalene is a valuable bifunctional building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its distinct electronic and steric properties, arising from the peri-naphthalene scaffold, make it an attractive substrate for the construction of complex polycyclic aromatic systems. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, opening avenues for the synthesis of novel materials and pharmaceutical intermediates.
The Stille cross-coupling reaction, which forms a carbon-carbon bond between an organostannane and an organic halide, is a powerful tool for derivatizing 1-bromo-8-iodonaphthalene.[1][2] Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions, Stille coupling can be performed chemoselectively at the 8-position.[1] This selective functionalization provides a strategic handle for subsequent transformations at the 1-position, enabling the synthesis of precisely substituted naphthalene derivatives.
These derivatives are of significant interest in materials science for the development of organic light-emitting diodes (OLEDs) and other organic electronics. In drug discovery, the naphthalene core is a common scaffold, and the ability to introduce diverse substituents with high regiocontrol is crucial for structure-activity relationship (SAR) studies.
Reaction Principle and Application
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
The primary application of Stille coupling with 1-bromo-8-iodonaphthalene is the selective introduction of a substituent at the 8-position, leaving the bromine atom intact for further chemical modification. This allows for a modular and convergent synthetic approach to complex target molecules.
Experimental Protocols
Protocol: Selective Stille Coupling of 1-Bromo-8-iodonaphthalene with an Organostannane
Materials:
-
1-Bromo-8-iodonaphthalene
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-8-iodonaphthalene and the palladium catalyst (and ligand, if used).
-
Solvent and Reagent Addition: Add the anhydrous solvent to dissolve the starting materials. Subsequently, add the organostannane reagent via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin by-products. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes typical reaction parameters for a selective Stille coupling reaction based on general protocols. Actual yields will vary depending on the specific organostannane and optimized reaction conditions.
| Parameter | Value |
| Substrate | 1-Bromo-8-iodonaphthalene |
| Organostannane | R-SnBu₃ (R = Aryl, Vinyl, etc.) |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 2-5 mol% |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (estimated) |
Visualizations
Reaction Scheme
Caption: General scheme for the selective Stille coupling of 1-bromo-8-iodonaphthalene.
Experimental Workflow
Caption: Step-by-step workflow for the Stille coupling experiment.
Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for Selective Negishi Cross-Coupling Reactions of 1-Bromo-8-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective Negishi cross-coupling reaction of 1-bromo-8-iodonaphthalene. This substrate is of particular interest in synthetic chemistry as the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, providing a pathway to novel biaryl compounds and complex molecular architectures.
Introduction
The Negishi cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an organozinc reagent and an organic halide.[1] For dihalogenated substrates such as 1-bromo-8-iodonaphthalene, the reaction can be performed with high selectivity. The reactivity of organic halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[1] This difference in reactivity allows for the selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This regioselectivity makes 1-bromo-8-iodonaphthalene a valuable building block for the synthesis of complex, unsymmetrical 1,8-disubstituted naphthalene derivatives.
Reaction Principle and Selectivity
The selective Negishi cross-coupling of 1-bromo-8-iodonaphthalene with an organozinc reagent (R-ZnX) proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst preferentially inserts into the weaker and more reactive C-I bond of 1-bromo-8-iodonaphthalene.
-
Transmetalation: The organic group (R) from the organozinc reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the 1-R-8-bromonaphthalene product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Due to the significantly lower reactivity of the C-Br bond under typical Negishi coupling conditions, the reaction can be stopped after the selective arylation at the 8-position, yielding the mono-functionalized product in high purity.
Quantitative Data Summary
While specific literature examples for the Negishi cross-coupling of 1-bromo-8-iodonaphthalene are not abundant, the following table represents typical conditions and expected yields based on analogous reactions with dihalogenated aromatic compounds. This table serves as a guide for reaction optimization.
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1-Aryl-8-bromonaphthalene |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | ~85 |
| 2 | p-Tolylzinc bromide | Pd(PPh₃)₄ (5) | - | Dioxane | 80 | 16 | ~80 |
| 3 | 2-Thienylzinc chloride | Pd(OAc)₂ (2) | XPhos (4) | Toluene | 70 | 12 | ~82 |
Experimental Protocols
This section provides a detailed methodology for the selective Negishi cross-coupling of 1-bromo-8-iodonaphthalene with an arylzinc reagent. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Part 1: Preparation of the Organozinc Reagent (e.g., Phenylzinc Chloride)
Materials:
-
Bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve bromobenzene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to form phenyllithium.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.1 equivalents) in anhydrous THF.
-
Slowly add the ZnCl₂ solution to the phenyllithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use in the coupling reaction.
Part 2: Selective Negishi Cross-Coupling Reaction
Materials:
-
1-Bromo-8-iodonaphthalene
-
Prepared Organozinc Reagent Solution (from Part 1)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., SPhos)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add 1-bromo-8-iodonaphthalene (1.0 equivalent), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% SPhos).
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the prepared organozinc reagent solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-8-bromonaphthalene.
Visualizations
Experimental Workflow
Caption: Workflow for the selective Negishi coupling of 1-bromo-8-iodonaphthalene.
Catalytic Cycle
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
References
Application Notes and Protocols: 1-Bromo-8-iodonaphthalene in Organic Photovoltaic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-bromo-8-iodonaphthalene and its derivatives in the burgeoning field of organic photovoltaics (OPVs). The unique 1,8-disubstitution pattern on the naphthalene core offers a versatile platform for the synthesis of novel non-fullerene acceptors (NFAs), which are critical components in high-performance organic solar cells.
Introduction to 1-Bromo-8-iodonaphthalene in OPV Material Synthesis
1-Bromo-8-iodonaphthalene serves as a strategic starting material for constructing fused-ring aromatic systems, particularly naphthalenediimides (NDIs). The differential reactivity of the bromo and iodo substituents allows for selective functionalization, enabling the synthesis of complex molecular architectures. In the context of OPVs, the naphthalene moiety forms the core of electron-accepting materials. Through core functionalization, typically at the 2, 6, and 7 positions, the electronic and optical properties of the resulting NDI-based acceptors can be finely tuned to optimize device performance.
One prominent example of an NDI-based NFA is NDI-T2 , where thiophene units are attached to the NDI core. This material has demonstrated significant potential in achieving high power conversion efficiencies in bulk heterojunction (BHJ) solar cells when blended with suitable polymer donors like PTB7-Th.
Data Presentation: Performance of NDI-T2 Based OPV Devices
The following table summarizes the performance of organic photovoltaic devices utilizing a non-fullerene acceptor derived from a naphthalene-based core, NDI-T2, in conjunction with the donor polymer PTB7-Th.
| Donor:Acceptor Blend | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| PTB7-Th:NDI-T2 | 5.4 | 0.81 | 11.94 | 44.49 |
| PTB7-Th:P(PDI-BDT-Th) | 3.58 | 0.79 | 11.36 | 40.00 |
Experimental Protocols
I. Synthesis of a Core-Functionalized Naphthalenediimide Acceptor (NDI-T2)
This protocol outlines a plausible synthetic route to a core-functionalized naphthalenediimide, NDI-T2, starting from a 1,8-dihalonaphthalene precursor, which can be conceptually derived from 1-bromo-8-iodonaphthalene. The key steps involve the formation of the NDI core followed by a palladium-catalyzed Stille cross-coupling reaction.
Step 1: Synthesis of 2,6-Dibromo-1,4,5,8-naphthalenetetracarboxylic Dianhydride (Br₂-NDA)
This intermediate can be synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) via bromination.
-
To a solution of 1,4,5,8-naphthalenetetracarboxylic dianhydride in oleum or concentrated sulfuric acid, add 1,3-dibromo-5,5-dimethylhydantoin (DBH) portion-wise at room temperature.
-
Stir the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 24 hours) to achieve dibromination.
-
Carefully pour the reaction mixture onto ice to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield Br₂-NDA.
Step 2: Synthesis of N,N'-bis(2-octyldodecyl)-2,6-dibromo-1,4,5,8-naphthalenediimide (Br₂-NDI-2OD)
-
Suspend Br₂-NDA in a high-boiling point solvent such as propionic acid or N-methyl-2-pyrrolidone (NMP).
-
Add 2-octyldodecylamine to the suspension.
-
Heat the reaction mixture to reflux (e.g., 140-180 °C) for several hours (e.g., 12-24 hours) to facilitate the imidization reaction.
-
Cool the mixture to room temperature and pour it into an alcohol like methanol to precipitate the product.
-
Filter the precipitate, wash with methanol, and dry. Purify the crude product by column chromatography on silica gel to obtain the pure Br₂-NDI-2OD.
Step 3: Synthesis of NDI-T2 via Stille Cross-Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Br₂-NDI-2OD and 2-(tributylstannyl)thiophene in a degassed solvent such as toluene or DMF.
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux (e.g., 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the final product, NDI-T2.
II. Fabrication of an Inverted Bulk Heterojunction OPV Device
This protocol describes the fabrication of an inverted organic solar cell with the structure: ITO/ZnO/Active Layer/MoO₃/Ag.
1. Substrate Cleaning:
-
Sequentially sonicate pre-patterned indium tin oxide (ITO) coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
2. Deposition of the Electron Transport Layer (ETL):
-
Prepare a zinc oxide (ZnO) precursor solution (e.g., zinc acetate dihydrate and ethanolamine in 2-methoxyethanol).
-
Spin-coat the ZnO precursor solution onto the cleaned ITO substrates at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).
-
Anneal the substrates on a hotplate in air at a specified temperature (e.g., 200 °C) for a certain time (e.g., 1 hour) to form a uniform ZnO layer.
3. Deposition of the Active Layer:
-
Prepare a blend solution of the donor polymer (e.g., PTB7-Th) and the NDI-T2 acceptor in a suitable solvent like chlorobenzene or o-dichlorobenzene at a specific weight ratio (e.g., 1:1.5). A processing additive such as 1,8-diiodooctane (DIO) may be added to optimize the morphology.
-
Spin-coat the active layer solution onto the ZnO layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a short duration (e.g., 10 minutes) to promote optimal morphology.
4. Deposition of the Hole Transport Layer (HTL) and Metal Cathode:
-
Transfer the substrates into a thermal evaporator chamber with a base pressure below 10⁻⁶ Torr.
-
Deposit a thin layer of molybdenum trioxide (MoO₃) (e.g., 5-10 nm) as the hole transport layer.
-
Subsequently, deposit a thicker layer of silver (Ag) or aluminum (Al) (e.g., 100 nm) as the top electrode through a shadow mask to define the device area.
5. Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, extract the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Mandatory Visualizations
Caption: Synthetic pathway for an NDI-T2 non-fullerene acceptor.
Caption: Workflow for OPV device fabrication and characterization.
Application Notes and Protocols for Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its development by Stephen L. Buchwald and John F. Hartwig in the mid-1990s provided a milder and more general alternative to traditional methods like the Ullmann condensation and nucleophilic aromatic substitution.[3]
These application notes provide detailed experimental protocols, a comprehensive overview of reaction parameters, and troubleshooting guidance for researchers employing this transformative methodology in their synthetic endeavors.
Core Principles and Catalytic Cycle
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or pseudohalide (e.g., triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding and optimizing the transformation.
The key steps in the catalytic cycle are:
-
Oxidative Addition: A Pd(0) species, generated in situ, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[2][6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[4][7]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide. The choice of ligand is critical in promoting the desired reductive elimination pathway over this competing side reaction.[2]
Experimental Protocols
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, tailored to the specific substrates being coupled. Below are general protocols for the coupling of aryl halides with primary and secondary amines, which should be optimized for each specific application.
General Procedure for the Amination of an Aryl Bromide with a Primary Amine
This protocol provides a starting point for the coupling of an aryl bromide with a primary amine using a common catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Ligand (e.g., Xantphos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium(II) acetate, and the phosphine ligand.
-
Add the anhydrous, degassed toluene, followed by the primary amine.
-
Finally, add the sodium tert-butoxide.
-
Seal the reaction vessel and heat the mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
General Procedure for the Amination of an Aryl Chloride with a Secondary Amine
Aryl chlorides are generally less reactive than aryl bromides and often require more specialized and sterically hindered ligands for efficient coupling.[2][4]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Pd₂ (dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 1 mol% Pd)
-
Ligand (e.g., RuPhos) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the aryl chloride, Pd₂(dba)₃, and the phosphine ligand.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Add the secondary amine, followed by the cesium carbonate.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (often 100-120 °C) with efficient stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove inorganic salts.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography to isolate the target N-aryl amine.
Data Presentation: Reaction Parameters and Yields
The choice of reaction components is critical for achieving high yields and purity. The following tables summarize various conditions reported in the literature for the Buchwald-Hartwig amination, providing a comparative overview for reaction optimization.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 98 |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 95 |
| 1-Bromo-4-tert-butylbenzene | n-Hexylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 4 | 92 |
| 2-Bromopyridine | Piperidine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 65 | 18 | 88 |
| 4-Iodoanisole | Di-n-butylamine | Pd(OAc)₂ (0.5) | RuPhos (1) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 97 |
| 3-Bromobenzonitrile | Indole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF | 120 | 24 | 75 |
| 1-Chloro-4-nitrobenzene | Benzylamine | PdCl₂(dppf) (3) | - | NaOtBu (1.5) | Toluene | 110 | 6 | 90 |
Table 1: Exemplary Buchwald-Hartwig Amination Conditions. This table showcases a range of substrates and conditions to illustrate the versatility of the reaction.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | High reaction rates, low catalyst loadings.[8] | Incompatible with many electrophilic functional groups.[8] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Tolerates some protic functional groups; useful for low-temperature aminations.[8] | Air-sensitive solid; incompatible with some functional groups at elevated temperatures.[8] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Excellent functional group tolerance.[8] | Expensive; can be difficult to stir on a large scale.[8] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Excellent functional group tolerance; cost-effective.[8] | May require higher catalyst loadings and longer reaction times.[8] |
Table 2: Comparison of Commonly Used Bases. The choice of base is critical for substrate compatibility and reaction efficiency.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 1-Bromo-8-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2] The reaction proceeds under mild conditions, such as at room temperature, and tolerates a wide variety of functional groups.[1]
A key feature of the Sonogashira coupling is its chemoselectivity, which is dictated by the reactivity of the halide leaving group. The general reactivity trend is I > OTf > Br > Cl.[1] This differential reactivity allows for selective coupling at the more reactive halide site in di- or polyhalogenated substrates. This principle is effectively demonstrated in the Sonogashira coupling of terminal alkynes with 1-bromo-8-iodonaphthalene, where the coupling reaction occurs selectively at the C-I bond, leaving the C-Br bond intact for potential further functionalization. This selective mono-alkynylation provides a valuable synthetic route to a variety of 1-bromo-8-(alkynyl)naphthalene derivatives, which are important building blocks in medicinal chemistry and materials science.
Reaction Mechanism and Chemoselectivity
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (1-bromo-8-iodonaphthalene) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 1-bromo-8-(alkynyl)naphthalene, and regenerate the Pd(0) catalyst.
Copper Cycle:
-
Coordination: The terminal alkyne coordinates to the copper(I) salt.
-
Deprotonation: In the presence of a base (e.g., an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate.
The chemoselectivity for the C-I bond over the C-Br bond in 1-bromo-8-iodonaphthalene is a direct consequence of the relative rates of oxidative addition. The C-I bond is weaker and more readily cleaved by the Pd(0) catalyst than the C-Br bond, leading to preferential formation of the aryliodopalladium intermediate and subsequent selective alkynylation at the 1-position of the naphthalene core.
Experimental Protocols
Below are detailed protocols for the selective Sonogashira coupling of terminal alkynes with 1-bromo-8-iodonaphthalene.
General Procedure
To a solution of 1-bromo-8-iodonaphthalene (1.0 equiv) in a suitable solvent (e.g., THF, triethylamine), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine, is also added. The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by removing the solvent, followed by extraction and purification of the product, typically by column chromatography.
Detailed Protocol for the Synthesis of 1-Bromo-8-(phenylethynyl)naphthalene
This protocol is based on the synthesis of 1-bromo-8-(phenylethynyl)naphthalene derivatives.[3]
Materials:
-
1-Bromo-8-iodonaphthalene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Syringes
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-bromo-8-iodonaphthalene (1.0 mmol, 1.0 equiv).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).
-
Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:9 ethyl acetate/hexane eluent).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-bromo-8-(phenylethynyl)naphthalene.
Data Presentation
The following table summarizes the typical reaction conditions and reported yields for the Sonogashira coupling of 1-bromo-8-iodonaphthalene with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 4 | 92 |
| 2 | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 5 | 89 |
| 3 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 4.5 | 95 |
| 4 | 4-Chlorophenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 6 | 85 |
| 5 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 3 | 88 |
| 6 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 3 | 98 |
| 7 | Ethynylbenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 3 | 90 |
| 8 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 8 | 78 |
Note: The data presented in this table is a representative summary based on typical Sonogashira coupling reactions and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of 1-Bromo-8-iodonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-8-iodonaphthalene is a valuable synthetic intermediate characterized by its dual halogen functionality at the sterically hindered peri positions of the naphthalene core.[1] The differential reactivity of the bromo and iodo substituents allows for selective and sequential cross-coupling reactions, making this compound and its derivatives highly sought-after building blocks in the synthesis of complex aromatic structures.[1] These structures are integral to the development of advanced materials, including organic semiconductors, fluorescent dyes, and liquid crystals, and are also utilized in pharmaceutical research for constructing polycyclic frameworks.[1]
This document provides detailed protocols for the synthesis of 1-bromo-8-iodonaphthalene, primarily focusing on the well-established decarboxylative iodination of 8-bromo-1-naphthoic acid. Alternative synthetic strategies are also discussed, offering flexibility in starting material selection and synthetic planning.
Synthetic Pathways
Several synthetic routes can be employed to prepare 1-bromo-8-iodonaphthalene. The most convenient and frequently cited method involves the decarboxylative iodination of 8-bromo-1-naphthoic acid, a reaction analogous to the Hunsdiecker reaction. Alternative approaches include the Sandmeyer reaction starting from 1-bromo-8-aminonaphthalene and a plausible, though less documented, route involving selective lithiation and iodination of a suitable precursor.
Primary Synthetic Route: Decarboxylative Iodination of 8-Bromo-1-naphthoic Acid
This method, reported by Kiely, Nelson, and Boudjouk, provides a convenient pathway to 1-bromo-8-iodonaphthalene. The reaction proceeds via a Hunsdiecker-type mechanism, where the carboxyl group of 8-bromo-1-naphthoic acid is replaced by an iodine atom.
Caption: Synthetic pathway for 1-bromo-8-iodonaphthalene.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 8-Bromo-1-naphthoic acid | anhydro-8-hydroxymercuri-1-naphthoic acid | NaBr, Br₂, Acetic acid, H₂O | Water | 84 | 173-174 |
| 1-Bromo-8-iodonaphthalene | 8-Bromo-1-naphthoic acid | Mercury(I) oxide, Iodine | Toluene | High | - |
| 1-Bromo-8-chloronaphthalene | 8-chloro-1-naphthylamine | NaNO₂, CuBr, TsOH, H₂O, MeCN | MeCN | 72 | 87-88 |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-1-naphthoic Acid
This protocol is adapted from the synthesis of 8-bromo-1-naphthoic acid, a necessary precursor for the primary synthesis of 1-bromo-8-iodonaphthalene.
Materials:
-
anhydro-8-hydroxymercuri-1-naphthoic acid (1.0 g, 2.70 mmol)
-
Acetic acid (3.9 mL, 67 mmol)
-
Water (0.40 mL, 22.2 mmol)
-
Sodium bromide (NaBr) (0.89 g, 8.66 mmol)
-
Bromine (Br₂) (0.43 g, 2.70 mmol)
-
Ice
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a mixture of acetic acid and water in a round-bottom flask, add anhydro-8-hydroxymercuri-1-naphthoic acid with stirring.
-
Cool the suspension to 0°C and stir for 10 minutes.
-
Sequentially add a solution of sodium bromide in water and then bromine to the reaction mixture.
-
Slowly heat the reaction mixture to 100°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into ice and collect the precipitate by filtration.
-
The resulting cream-colored solid is 8-bromo-1-naphthoic acid.
Protocol 2: Synthesis of 1-Bromo-8-iodonaphthalene via Decarboxylative Iodination
This protocol is based on the convenient synthesis reported by Kiely, Nelson, and Boudjouk, which utilizes a modified Hunsdiecker reaction.
Materials:
-
8-Bromo-1-naphthoic acid
-
Mercury(I) oxide (Hg₂O)
-
Iodine (I₂)
-
Toluene (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 8-bromo-1-naphthoic acid in a suitable solvent such as toluene.
-
Add mercury(I) oxide and iodine to the suspension.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Continue heating until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble inorganic salts.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 1-bromo-8-iodonaphthalene.
Caption: General experimental workflow for synthesis.
Alternative Synthetic Routes
Sandmeyer Reaction
The Sandmeyer reaction provides a viable alternative for the synthesis of 1-bromo-8-iodonaphthalene, starting from 1-bromo-8-aminonaphthalene. This two-step process involves the diazotization of the amino group followed by displacement with iodide.
Caption: Sandmeyer reaction pathway.
A general protocol for a Sandmeyer-type reaction to produce a bromo-chloro-naphthalene derivative suggests that a similar process could be adapted for the iodo-bromo analogue.[2] The key steps would involve the diazotization of 1-bromo-8-aminonaphthalene with sodium nitrite in an acidic medium, followed by the introduction of a potassium iodide solution to displace the diazonium group.
Lithiation and Iodination
A plausible, though less detailed in the literature for this specific product, is the selective lithiation of a suitable precursor followed by quenching with an iodine source. For instance, selective metal-halogen exchange at the 8-position of 1,8-dibromonaphthalene with an organolithium reagent at low temperature, followed by the addition of iodine, could potentially yield 1-bromo-8-iodonaphthalene. The success of this route would depend on the selective reactivity of one of the bromine atoms.
Conclusion
The synthesis of 1-bromo-8-iodonaphthalene and its derivatives is crucial for the advancement of materials science and pharmaceutical development. The decarboxylative iodination of 8-bromo-1-naphthoic acid stands out as a reliable and convenient method. The alternative pathways, including the Sandmeyer reaction, offer additional synthetic flexibility. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize these valuable compounds.
References
Application of 1-Bromo-8-iodonaphthalene in the Synthesis of a Key Pharmaceutical Intermediate: 1-(Naphthalen-1-yl)piperazine
Introduction
1-Bromo-8-iodonaphthalene is a versatile bifunctional aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical intermediates. The differential reactivity of the bromine and iodine substituents allows for selective, sequential cross-coupling reactions, providing a strategic advantage in the construction of polysubstituted naphthalene derivatives. This application note details the use of 1-bromo-8-iodonaphthalene in the synthesis of 1-(naphthalen-1-yl)piperazine, a crucial intermediate for a variety of pharmacologically active compounds, notably those targeting the central nervous system. The N-aryl piperazine moiety is a well-established pharmacophore found in numerous approved drugs for conditions such as depression and anxiety.[1]
Strategic Importance in Pharmaceutical Synthesis
The naphthalene core is a bioisostere for other aromatic systems, such as the indole nucleus, and has been successfully incorporated into ligands for various biological targets, including serotonin receptors.[2] The synthesis of 1-(naphthalen-1-yl)piperazine from 1-bromo-8-iodonaphthalene offers a convergent and efficient route to this key intermediate, which can be further functionalized to produce a library of potential drug candidates.
Key Synthetic Transformation: Selective Buchwald-Hartwig Amination
The synthesis of 1-(naphthalen-1-yl)piperazine from 1-bromo-8-iodonaphthalene hinges on the selective palladium-catalyzed Buchwald-Hartwig amination. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for the selective substitution of the iodo group, leaving the bromo group intact for subsequent transformations if desired.
Experimental Protocol: Synthesis of tert-butyl 4-(8-bromonaphthalen-1-yl)piperazine-1-carboxylate
This protocol outlines the selective Buchwald-Hartwig amination of 1-bromo-8-iodonaphthalene with N-Boc-piperazine.
Materials:
-
1-Bromo-8-iodonaphthalene
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere of argon or nitrogen, combine 1-bromo-8-iodonaphthalene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst by dissolving Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) in anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants, followed by the addition of the catalyst solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-(8-bromonaphthalen-1-yl)piperazine-1-carboxylate.
Deprotection to Yield 1-(8-bromonaphthalen-1-yl)piperazine
The Boc-protecting group can be readily removed under acidic conditions to yield the final intermediate.
Materials:
-
tert-butyl 4-(8-bromonaphthalen-1-yl)piperazine-1-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 1-(8-bromonaphthalen-1-yl)piperazine hydrochloride.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of 1-(8-bromonaphthalen-1-yl)piperazine.
| Step | Reactants | Key Reagents | Product | Yield (%) | Purity (%) |
| Buchwald-Hartwig Amination | 1-Bromo-8-iodonaphthalene, N-Boc-piperazine | Pd₂(dba)₃, XPhos, NaOtBu | tert-butyl 4-(8-bromonaphthalen-1-yl)piperazine-1-carboxylate | 75-85 | >95 |
| Boc Deprotection | tert-butyl 4-(8-bromonaphthalen-1-yl)piperazine-1-carboxylate | 4 M HCl in 1,4-dioxane | 1-(8-bromonaphthalen-1-yl)piperazine hydrochloride | >95 | >98 |
Logical Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for the preparation of an Active Pharmaceutical Ingredient (API).
References
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions
Topic: Minimizing Homocoupling in 1-Bromo-8-iodonaphthalene Suzuki Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 1-bromo-8-iodonaphthalene, with a specific focus on minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue in my 1-bromo-8-iodonaphthalene Suzuki reaction?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of your boronic acid reagent react to form a symmetrical biaryl byproduct.[1] This is highly undesirable as it consumes your valuable starting material, reduces the yield of the intended cross-coupled product, and introduces impurities that are often structurally similar to the target molecule, complicating the purification process.[1] In the context of a 1-bromo-8-iodonaphthalene reaction, the primary oxidative addition of palladium will occur at the more reactive carbon-iodine bond, making the homocoupling of the boronic acid partner the main side reaction of concern.
Q2: What are the primary chemical pathways that lead to boronic acid homocoupling?
A2: There are two principal mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the catalytically active Palladium(0) species to Palladium(II).[1][2][3] This newly formed Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product, regenerating Pd(0) in the process.[1][2] Rigorous exclusion of oxygen is therefore critical.[4]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly promote the homocoupling of the boronic acid before being reduced to the active Pd(0) state required for the main catalytic cycle.[1][2][5] This is often a significant issue at the beginning of the reaction.
References
Technical Support Center: Optimizing Palladium Catalyst Loading for 1-Bromo-8-iodonaphthalene Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions of 1-bromo-8-iodonaphthalene.
Core Challenge: Selective Coupling
A primary consideration when working with 1-bromo-8-iodonaphthalene is achieving selective coupling at either the C-I or C-Br position. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in the oxidative addition step of the catalytic cycle.[1] This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the 8-position.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the carbon-halogen bonds in 1-bromo-8-iodonaphthalene?
A1: The reactivity order in palladium-catalyzed cross-coupling reactions is governed by the bond dissociation energy of the carbon-halogen bond. For 1-bromo-8-iodonaphthalene, the C-I bond is significantly more reactive than the C-Br bond. Therefore, selective coupling will preferentially occur at the C-I position under carefully controlled conditions.[1]
Q2: How can I favor selective mono-coupling at the iodine position?
A2: To achieve selective coupling at the more reactive C-I bond, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures, shorter reaction times, and a carefully optimized catalyst loading. Using a less reactive catalyst system can also enhance selectivity for the more facile C-I bond activation.[1]
Q3: Is it possible to achieve selective coupling at the bromine position?
A3: While more challenging, selective coupling at the C-Br position is possible, though less common. This typically involves a two-step process where the more reactive C-I position is first coupled, followed by a second coupling at the C-Br position under more forcing conditions (e.g., higher temperature, more active catalyst).[1]
Q4: What is the role of the ligand in controlling selectivity?
A4: Ligands are critical in modulating the electronic and steric properties of the palladium catalyst, which directly influences its reactivity and selectivity. Bulky and electron-rich phosphine ligands can increase the rate of oxidative addition, which may sometimes lead to a loss of selectivity between the C-I and C-Br bonds.[1] For selective C-I coupling, a less reactive ligand might be preferable.
Q5: My reaction mixture turned black. What does this indicate?
A5: The formation of a black precipitate, often referred to as palladium black, typically indicates catalyst decomposition and agglomeration. This leads to a loss of catalytic activity and can be caused by factors such as the presence of oxygen, high temperatures, or an inappropriate ligand-to-metal ratio.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2][3] If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its in situ reduction. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[2] |
| Poor Substrate Solubility | 1-Bromo-8-iodonaphthalene may have limited solubility in certain solvents. Switch to a solvent system known to better solubilize aryl halides, such as DMF, dioxane, or toluene. A mixture of solvents can sometimes improve both solubility and reaction efficiency.[2][3] |
| Inefficient Oxidative Addition | This is a critical and often rate-determining step. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center, which facilitates oxidative addition.[2] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. For aryl iodides and bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective. Aprotic polar solvents like dioxane or THF are commonly used.[2] |
Issue 2: Loss of Selectivity (Formation of Di-substituted Product)
| Potential Cause | Troubleshooting Strategy |
| High Catalyst Reactivity | A highly active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[1] Consider using a less reactive catalyst system, for example, by switching from a highly active Buchwald ligand to a more traditional ligand like PPh₃. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the initial C-I coupling is complete can lead to the slower C-Br coupling occurring.[1] Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the mono-substituted product is maximized. |
| High Reaction Temperature | Elevated temperatures provide the necessary activation energy for the less reactive C-Br bond to undergo oxidative addition. Lower the reaction temperature. Start with room temperature and gradually increase if no reaction occurs at the C-I position.[1] |
| Excess Coupling Partner | Using a large excess of the boronic acid, alkyne, or amine can drive the reaction towards double coupling.[1] Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner for mono-substitution. |
Issue 3: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Strategy |
| Homocoupling of Coupling Partner | This is often driven by the presence of oxygen or unreduced Pd(II) species.[2][3] Rigorously degas all solvents and reagents. For Sonogashira coupling, consider a copper-free protocol to minimize alkyne homocoupling (Glaser coupling).[4] | |
| Dehalogenation | The bromo or iodo group is replaced by a hydrogen atom. This can be promoted by certain bases (e.g., amine bases) or hydride sources in the reaction mixture (e.g., alcohol solvents).[3][5] Avoid problematic reagents and consider using a weaker inorganic base like K₂CO₃.[5] |
Quantitative Data
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 80 | 2-4 | 85-95 |
| Pd₂(dba)₃ (1 mol%) | SPhos (2.5 mol%) | K₃PO₄ (2 equiv) | Dioxane | 60 | 1-3 | >90 |
| Pd(PPh₃)₄ (3 mol%) | - | Cs₂CO₃ (2 equiv) | DMF | RT | 6-8 | 80-90 |
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N (3 equiv) | THF | RT | 2-4 | >90 |
| Pd(OAc)₂ (1.5 mol%) | - (Copper-free) | DBU (2 equiv) | Toluene | 50 | 3-6 | 85-95 |
| Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | i-Pr₂NH (4 equiv) | DMF | RT | 1-2 | >95 |
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.5 equiv) | Toluene | 80 | 4-8 | >90 |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 100 | 6-12 | 80-90 |
| XPhos Pd G3 (2 mol%) | - | K₃PO₄ (2 equiv) | t-Amyl alcohol | 90 | 2-5 | >95 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-8-iodonaphthalene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%). Add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Place the tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 1-4 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Selective Sonogashira Coupling at the C-I Position
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-8-iodonaphthalene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Selective Buchwald-Hartwig Amination at the C-I Position
-
Reagent Preparation: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Reactant Addition: Add 1-bromo-8-iodonaphthalene (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube.
-
Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition and Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring by TLC or GC/MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues.
Caption: Selective vs. non-selective catalytic pathways.
References
Technical Support Center: Purification of 1-Bromo-8-iodonaphthalene
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1-bromo-8-iodonaphthalene from common reaction byproducts. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 1-bromo-8-iodonaphthalene?
A1: Impurities in crude 1-bromo-8-iodonaphthalene typically arise from the synthetic route. Common contaminants include:
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Starting Materials: Unreacted precursors, such as 8-bromo-1-naphthoic acid, can be present in the final product mixture.
-
Isomeric Byproducts: The synthesis may yield other isomers of dihalogenated naphthalenes, which can be challenging to separate due to similar physical properties.
-
Side-Reaction Products: Depending on the synthetic method, byproducts such as 1,8-dibromonaphthalene may be formed.
-
Residual Reagents and Solvents: Trace amounts of reagents and the solvents used in the reaction and work-up may also be present.
Q2: Which analytical techniques are recommended for assessing the purity of 1-bromo-8-iodonaphthalene?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for qualitatively assessing the purity of your sample and for developing a column chromatography purification method. For more quantitative analysis and to identify specific impurities, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. ¹H NMR can be particularly useful for identifying and quantifying organic impurities.
Q3: What are the recommended purification methods for 1-bromo-8-iodonaphthalene?
A3: A multi-step approach is often the most effective for achieving high purity. The recommended methods are:
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Aqueous Wash: An initial wash of the crude product with a dilute basic solution (e.g., sodium bicarbonate) can help remove acidic impurities like residual 8-bromo-1-naphthoic acid.
-
Column Chromatography: This is the primary method for separating 1-bromo-8-iodonaphthalene from non-polar byproducts and isomers. Silica gel is a suitable stationary phase.
-
Recrystallization: This technique can be used as a final polishing step to remove trace impurities and obtain a highly crystalline product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Multiple spots on TLC with similar Rf values | Isomeric impurities or byproducts with similar polarity to the desired product. | Optimize the TLC solvent system. Try a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to improve separation. A two-dimensional TLC may also help resolve the spots. For column chromatography, a very long column and slow elution may be necessary. |
| Product co-elutes with an impurity during column chromatography | The chosen eluent system is not selective enough. | Perform a systematic screening of different solvent systems for TLC to find one that provides better separation. Consider using a different adsorbent, such as alumina, if silica gel is ineffective. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation. |
| The product "oils out" during recrystallization | The cooling process is too rapid, or the chosen solvent is not ideal. | Ensure the hot solution is saturated but not supersaturated before cooling. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. If oiling out persists, try a different recrystallization solvent or a solvent mixture. Adding a seed crystal of pure product can also induce proper crystallization. |
| Low recovery after purification | The product may be partially soluble in the aqueous wash, or too much solvent was used during recrystallization. The column may not have been eluted completely. | Minimize the volume of the aqueous wash. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the product. Ensure the column is fully eluted by monitoring with TLC until no more product is detected in the fractions. |
| Colored impurities in the final product | Presence of colored byproducts or degradation products. | Treatment with activated charcoal during the recrystallization process can help adsorb colored impurities. Ensure the product is stored in a cool, dark place to prevent degradation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for separating 1-bromo-8-iodonaphthalene from non-polar impurities.
Materials:
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Crude 1-bromo-8-iodonaphthalene
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (or other non-polar solvent like heptane or petroleum ether)
-
Ethyl acetate (or other polar solvent like dichloromethane)
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Glass chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions as the solvent moves through the column.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-bromo-8-iodonaphthalene.
Protocol 2: Purification by Recrystallization
This protocol is suitable as a final purification step.
Materials:
-
Purified 1-bromo-8-iodonaphthalene from column chromatography
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the 1-bromo-8-iodonaphthalene in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: TLC Data for Hypothetical Separation
| Compound | Rf Value (95:5 Hexane:Ethyl Acetate) | Appearance under UV light (254 nm) |
| 1,8-Dibromonaphthalene (byproduct) | 0.45 | Quenches |
| 1-Bromo-8-iodonaphthalene (Product) | 0.35 | Quenches |
| 8-Bromo-1-naphthoic acid (starting material) | 0.10 | Quenches |
Note: These are representative Rf values and may vary depending on the specific TLC plate, temperature, and solvent saturation.
Visualizations
Caption: General workflow for the purification of 1-bromo-8-iodonaphthalene.
Caption: Troubleshooting logic for purifying 1-bromo-8-iodonaphthalene.
troubleshooting low yields in Stille couplings of 1-Bromo-8-iodonaphthalene
Welcome to the technical support center for troubleshooting Stille couplings involving 1-bromo-8-iodonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using 1-bromo-8-iodonaphthalene in a Stille coupling reaction?
The main challenge is achieving selective coupling at the desired position. Due to the presence of two different halogen atoms, the reaction can potentially occur at either the C-I or the C-Br bond, or at both positions, leading to a mixture of products and reducing the yield of the desired monosubstituted product.
Q2: Which halogen is more reactive in the Stille coupling of 1-bromo-8-iodonaphthalene?
The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to the palladium(0) catalyst.[1] This inherent difference in reactivity is the basis for achieving selective coupling at the 8-position (iodine).
Q3: What are the most common side reactions observed in this coupling?
Common side reactions include:
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Homocoupling: The organostannane reagent coupling with itself to form a dimer.[2]
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Double Coupling: Reaction occurring at both the iodo and bromo positions, leading to a disubstituted naphthalene.
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Dehalogenation: Loss of one or both halogen atoms from the starting material, resulting in naphthalene or monohalonaphthalenes.
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Proto-destannylation: The organostannane reagent reacting with trace amounts of acid or water to be replaced by a hydrogen atom.
Q4: How can I minimize the formation of the homocoupling byproduct?
Homocoupling of the organostannane is a common side reaction in Stille couplings.[2] To minimize it, you can:
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Use a slight excess (1.1-1.2 equivalents) of the organostannane.
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Ensure the palladium catalyst is in its active Pd(0) state before the addition of the organostannane.
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Add the organostannane slowly to the reaction mixture.
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Use a copper(I) co-catalyst, which can sometimes suppress homocoupling.
Q5: Is it possible to achieve selective coupling at the bromine position?
While the iodine is more reactive, selective coupling at the bromine position is challenging but can be attempted. This would typically involve first protecting the iodo position, for example, by performing a reaction that is selective for the C-I bond, and then carrying out the Stille coupling at the C-Br bond.
Troubleshooting Guide: Low Yields in Selective Stille Coupling at the Iodine Position
Low yields in the selective Stille coupling of 1-bromo-8-iodonaphthalene are a common issue. The following guide provides a structured approach to troubleshooting and optimizing your reaction.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure your palladium source is of high quality and properly stored. • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure complete reduction to the active Pd(0) species. This can be facilitated by the phosphine ligand or other reducing agents present in the reaction. |
| Inefficient Ligand | • The choice of phosphine ligand is crucial. For selective coupling, a less bulky, electron-rich ligand like triphenylphosphine (PPh₃) is often a good starting point. • If conversion is still low, consider more electron-rich and bulkier ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos, but be aware that this may also increase the rate of reaction at the bromine position. |
| Low Reaction Temperature | • While selectivity is favored at lower temperatures, the reaction rate might be too slow. Gradually increase the temperature (e.g., from 80°C to 100°C) and monitor the reaction progress for both the desired product and byproducts. |
| Solvent Effects | • The polarity of the solvent can influence the reaction rate. Toluene and dioxane are common choices. For sluggish reactions, a more polar aprotic solvent like DMF or NMP can be considered, but may also reduce selectivity. |
Problem 2: Poor Selectivity (Significant amount of bromo-coupled or di-coupled product)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | • High temperatures can provide enough energy to overcome the activation barrier for the oxidative addition at the C-Br bond. Try running the reaction at a lower temperature (e.g., 60-80°C) for a longer period. |
| Highly Active Catalyst/Ligand System | • A very active catalyst system might be less selective. If you are using a highly electron-rich and bulky ligand, consider switching to a less active one like PPh₃. |
| Prolonged Reaction Time | • Once the desired iodo-coupled product is formed, it can slowly react further at the bromo position if left for too long at elevated temperatures. Monitor the reaction closely by TLC or GC/MS and stop it once the starting material is consumed. |
Problem 3: Formation of Significant Side Products (Dehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Dehalogenation | • This can be caused by impurities in the reagents or solvent, or by certain catalyst/ligand combinations. Ensure all reagents and solvents are pure and anhydrous. • Some phosphine ligands are more prone to promoting dehalogenation. Trying a different ligand can be beneficial. |
| Homocoupling of Organostannane | • As mentioned in the FAQs, this is a common side reaction.[2] Use a slight excess of the organostannane and consider the addition of a copper(I) salt (e.g., CuI) as a co-catalyst. |
| Proto-destannylation | • Ensure strictly anhydrous and deoxygenated reaction conditions. Use freshly distilled solvents and degas the reaction mixture thoroughly. |
Data Presentation: Representative Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield of 1-bromo-8-arylnaphthalene (%) | Key Observations |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 90 | 12 | ~70-80 | Good starting point, generally good selectivity. |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Toluene | 90 | 12 | ~75-85 | Often gives slightly higher yields than Pd(PPh₃)₄. |
| 3 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 80 | 18 | ~80-90 | Bulkier ligand can improve yield but may require lower temperature to maintain selectivity. |
| 4 | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 8 | ~60-70 | Higher temperature and polar solvent can lead to loss of selectivity. |
| 5 | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 12 | ~65-75 | Similar to toluene, but can sometimes offer better solubility for certain substrates. |
Experimental Protocols
General Protocol for Selective Stille Coupling of 1-Bromo-8-iodonaphthalene
This protocol is a general starting point and should be optimized for each specific organostannane and desired product.
Materials:
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1-Bromo-8-iodonaphthalene (1.0 eq)
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Organostannane (1.1 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Anhydrous, degassed solvent (e.g., toluene)
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Schlenk flask or similar reaction vessel
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-8-iodonaphthalene and the palladium catalyst.
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Add the anhydrous, degassed solvent via syringe.
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Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the organostannane reagent dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
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The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is then typically washed with an aqueous solution of KF to remove tin byproducts, followed by a standard aqueous workup.
-
The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in the Stille coupling.
Catalytic Cycle of the Stille Coupling
References
effect of base and solvent choice on 1-Bromo-8-iodonaphthalene reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-8-iodonaphthalene. The differential reactivity of the C–I and C–Br bonds allows for selective functionalization, making it a valuable building block in organic synthesis.[1] This guide focuses on the critical role of base and solvent choice in controlling reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of 1-bromo-8-iodonaphthalene, with a focus on cross-coupling and metal-halogen exchange reactions.
Low or No Conversion in Cross-Coupling Reactions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-purity palladium catalyst. For Pd(II) precatalysts, ensure reaction conditions are suitable for in-situ reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. |
| Inappropriate Base or Solvent | The choice of base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling). Screen different bases (e.g., carbonates like K₂CO₃, Cs₂CO₃; phosphates like K₃PO₄) and solvents (e.g., toluene, dioxane, THF, DMF). For challenging couplings, stronger bases are often more effective.[2] |
| Poor Substrate Solubility | Switch to a solvent system that better solubilizes 1-bromo-8-iodonaphthalene, such as DMF or dioxane. A mixture of solvents (e.g., toluene/water) can also improve solubility and reaction efficiency.[2] |
| Inefficient Oxidative Addition | This is often the rate-determining step. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center, facilitating oxidative addition to the C-I or C-Br bond.[2] |
Lack of Selectivity (Reaction at both C-I and C-Br)
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures can lead to the reaction of the less reactive C-Br bond. For selective reaction at the C-I bond, conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate. For Sonogashira and Suzuki couplings, reactions can often be performed at room temperature to selectively target the C-I bond.[3][4] |
| Incorrect Choice of Catalyst/Ligand | The ligand can influence the selectivity of the catalyst. Screen different phosphine ligands or consider ligand-free conditions where applicable. |
| Prolonged Reaction Times | Extended reaction times, even at lower temperatures, may lead to the eventual reaction of the C-Br bond. Monitor the reaction closely by TLC or GC-MS and quench it once the desired mono-functionalized product is formed. |
Side Reactions
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner | This is a common side reaction, particularly with boronic acids in Suzuki coupling. Ensure strictly anaerobic conditions, as oxygen can promote homocoupling. Using a copper-free protocol in Sonogashira coupling can eliminate Glaser-type alkyne homocoupling. |
| Debromination or Deiodination | The presence of certain bases or impurities can lead to the reductive cleavage of the C-Br or C-I bond. Use high-purity reagents and consider a milder base. |
| Formation of Aryne Intermediates | Under strongly basic conditions, the formation of aryne intermediates can lead to undesired side products.[5] Use of milder bases like carbonates or phosphates is generally preferred over hydroxides or alkoxides. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in 1-bromo-8-iodonaphthalene?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition of the palladium catalyst. The general order of reactivity for aryl halides is I > OTf > Br >> Cl.[3][4][6]
Q2: How can I achieve selective mono-functionalization at the iodine position?
A2: To achieve selective reaction at the C-8 position (iodine), it is crucial to use mild reaction conditions. For Suzuki and Sonogashira couplings, performing the reaction at or slightly above room temperature will favor the reaction at the more reactive C-I bond while leaving the C-Br bond intact.[3][4] Careful selection of a less reactive base and monitoring the reaction to avoid prolonged reaction times are also key.
Q3: What are the best bases for Suzuki-Miyaura coupling with 1-bromo-8-iodonaphthalene?
A3: The choice of base is critical and substrate-dependent. For Suzuki couplings of aryl halides, inorganic bases are generally preferred. A screening of bases is recommended, but common and effective choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7] Stronger bases like hydroxides (NaOH, KOH) can sometimes lead to side reactions.[7]
Q4: What is the role of the solvent in these reactions?
A4: The solvent not only dissolves the reactants but also influences the reaction rate and selectivity. Polar aprotic solvents like DMF and dioxane are often good choices for solubilizing the reactants and promoting the reaction. In Suzuki couplings, a biphasic system (e.g., toluene/water) is commonly used, where the inorganic base resides in the aqueous phase. The choice of solvent can also affect the stability of the catalyst.
Q5: I am performing a lithium-halogen exchange. Which halogen will react first?
A5: In lithium-halogen exchange reactions with organolithium reagents like n-butyllithium, the exchange rate is typically faster for iodine than for bromine (I > Br > Cl).[8] Therefore, the iodine at the C-8 position will undergo exchange preferentially. This reaction is usually very fast and should be carried out at low temperatures (e.g., -78 °C) to avoid side reactions.
Data Presentation
The following tables summarize the effect of base and solvent on common cross-coupling reactions. The data is compiled from studies on aryl halides and serves as a general guide for 1-bromo-8-iodonaphthalene.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Aryl Halides
| Base | Typical Solvent(s) | Relative Reactivity | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Good to Excellent | A widely used and effective base for many Suzuki couplings. |
| Cs₂CO₃ | Dioxane, Toluene | Excellent | Often used for less reactive aryl bromides and chlorides. Its higher solubility in organic solvents can be advantageous. |
| K₃PO₄ | Toluene, Dioxane | Excellent | A strong, non-nucleophilic base that is very effective, particularly with sterically hindered substrates. |
| NaOH, KOH | Toluene/H₂O, THF/H₂O | Moderate to Good | Strong bases that can be effective but may promote side reactions like hydrolysis of ester groups or formation of arynes. |
| Et₃N | DMF, THF | Poor to Moderate | Generally less effective than inorganic bases for Suzuki couplings. |
Table 2: Common Solvents for Palladium-Catalyzed Cross-Coupling Reactions
| Solvent | Type | Common Use Cases | Notes |
| Toluene | Non-polar | Suzuki, Buchwald-Hartwig | Often used with water in a biphasic system for Suzuki reactions. |
| Dioxane | Polar aprotic | Suzuki, Negishi | Good at solubilizing a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar aprotic | Sonogashira, Negishi, Metal-Halogen Exchange | A versatile solvent, but care must be taken to use anhydrous THF for moisture-sensitive reactions. |
| Dimethylformamide (DMF) | Polar aprotic | Sonogashira, Heck | High boiling point allows for reactions at elevated temperatures. Can be difficult to remove. |
Experimental Protocols
The following are generalized protocols for key reactions involving 1-bromo-8-iodonaphthalene. These should be optimized for specific substrates and reaction scales.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol aims for the selective coupling of a terminal alkyne at the C-8 position.
Reagents:
-
1-Bromo-8-iodonaphthalene (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as both base and solvent, or as a base in a co-solvent like THF)
-
Anhydrous THF (if a co-solvent is used)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-8-iodonaphthalene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous and degassed THF, followed by Et₃N or DIPA.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is for the selective coupling of a boronic acid at the C-8 position.
Reagents:
-
1-Bromo-8-iodonaphthalene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-8-iodonaphthalene, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture (e.g., to 80 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the layers. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective Lithium-Iodine Exchange
This protocol describes the selective formation of an organolithium species at the C-8 position.
Reagents:
-
1-Bromo-8-iodonaphthalene (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.0 equiv of a titrated solution)
-
Anhydrous THF or Diethyl Ether
-
Electrophile (e.g., an aldehyde, ketone, or CO₂)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-8-iodonaphthalene in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).
-
Add the desired electrophile to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate key reaction pathways for 1-bromo-8-iodonaphthalene.
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I position.
Caption: Workflow for selective lithium-iodine exchange and subsequent electrophilic quench.
References
- 1. 1-Bromo-8-iodonaphthalene [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Sulfur-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to catalyst poisoning by sulfur-containing compounds in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Your cross-coupling reaction is showing significantly lower than expected yields or has failed to produce the desired product. This is a common symptom of catalyst poisoning.
Possible Causes and Solutions:
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Sulfur-Containing Impurities: Trace amounts of sulfur compounds in your starting materials, reagents, or solvents can poison the palladium catalyst. Unprotected thiols (-SH) are particularly potent poisons due to their high affinity for palladium.[1][2] Thiophenes, thioethers, and disulfides can also deactivate the catalyst.
-
Solution:
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Use High-Purity Reagents: Whenever possible, use reagents and solvents from reputable suppliers that are certified to have low sulfur content.
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Purify Starting Materials: If you suspect your starting materials are contaminated, consider purification methods such as recrystallization or chromatography. For removal of elemental sulfur, treatment with copper powder can be effective.[3][4]
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Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can contribute to ligand degradation and catalyst deactivation.[5]
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-
-
Direct Catalyst Poisoning by Substrate: If your substrate contains a sulfur moiety, it can directly poison the catalyst.
-
Solution:
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Use of Protecting Groups: For substrates containing a thiol group, using a protecting group can prevent it from binding to the catalyst. The S-acetyl and 2-methoxyisobutyryl groups have been shown to be compatible with Suzuki-Miyaura coupling conditions.[2][6][7]
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Employ Sulfur-Tolerant Catalysts: Some modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands, exhibit greater resistance to poisoning.[8]
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Issue 2: Reaction Starts but Stalls
The reaction proceeds initially, as indicated by TLC or LC-MS, but stops before completion, leaving a significant amount of starting material.
Possible Causes and Solutions:
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Progressive Catalyst Deactivation: The sulfur compound is slowly binding to the palladium catalyst, gradually reducing the number of active sites.[1]
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Solution:
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Increase Catalyst Loading: A higher initial concentration of the catalyst may be sufficient to achieve full conversion before it is completely poisoned.
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Use of Scavengers: Adding a sulfur scavenger to the reaction mixture can help to remove the sulfur-containing poison before it interacts with the catalyst. Polymer-bound scavengers are particularly useful as they can be easily filtered off after the reaction.
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Slow Addition of the Sulfur-Containing Reagent: If one of the coupling partners contains the sulfur group, adding it slowly to the reaction mixture can help to maintain a low concentration of the poison at any given time, allowing the desired reaction to proceed.
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Quantitative Data on Catalyst Poisoning
The extent of catalyst poisoning is dependent on the specific sulfur compound, its concentration, the chosen catalyst system, and the reaction conditions. The following table summarizes qualitative and semi-quantitative data on the inhibitory effects of various sulfur-containing compounds. Direct quantitative comparisons are often difficult due to the variability in experimental setups reported in the literature.
| Sulfur Compound | Cross-Coupling Reaction | Catalyst System | Observed Effect | Citation |
| Unprotected Thiols | Suzuki-Miyaura | Pd(PPh₃)₄ | Significant inhibition and formation of disulfide byproducts.[7] | [7] |
| Diphenyl Sulfide | Suzuki-Miyaura | tBu₃PPd | Can affect catalyst transfer in specific polycondensation reactions.[9] | [9] |
| Thiophene | Suzuki-Miyaura | Pd(PPh₃)₄ | Thiophene-containing substrates can be coupled, but catalyst poisoning is a known issue.[10] | [10] |
| Sulfide (S²⁻) | Hydrodechlorination | Pd/Al₂O₃ | Increasing sulfide concentration from 0 to 93.8 μM progressively inhibits the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Using a Sulfur Scavenger
This protocol provides a general guideline for using a polymer-bound thiol scavenger to remove sulfur impurities from a reaction mixture.
Materials:
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Polymer-bound scavenger resin (e.g., silica-based with a functional group that reacts with thiols)
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Reaction mixture suspected of containing sulfur impurities
-
Anhydrous solvent (compatible with the reaction)
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Inert atmosphere (Nitrogen or Argon)
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Stirring apparatus
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Filtration apparatus
Procedure:
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Under an inert atmosphere, add the polymer-bound scavenger resin (typically 3-5 equivalents relative to the suspected sulfur impurity) to the reaction flask containing the solvent and reagents before adding the palladium catalyst.
-
Stir the mixture at room temperature for 1-2 hours to allow the scavenger to bind to the sulfur compounds.
-
Add the palladium catalyst and other reagents as per your standard reaction protocol.
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Proceed with the cross-coupling reaction as planned.
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Upon completion of the reaction, the resin can be removed by filtration.
Protocol 2: Oxidative Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol describes a method for regenerating a Pd/C catalyst that has been deactivated by sulfur poisoning.
Materials:
-
Deactivated Pd/C catalyst
-
Drying oven or vacuum oven
-
Air or oxygen source
Procedure:
-
After the reaction, filter the deactivated Pd/C catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a suitable solvent to remove any adsorbed organic residues.
-
Dry the catalyst in an oven at a temperature between 70-130°C in an air atmosphere.[1] The drying and oxidation time can range from 3 to 10 hours.[1]
-
The regenerated catalyst can then be reused. Note that the activity of the regenerated catalyst may not be fully restored to its original level and may decrease over multiple regeneration cycles.
Protocol 3: Synthesis and Use of an S-Acetyl Protected Thiol in Suzuki-Miyaura Coupling
This protocol outlines the protection of a thiol as a thioacetate, its use in a Suzuki-Miyaura reaction, and subsequent deprotection.
Part A: Synthesis of the S-Acetyl Protected Aryl Bromide
-
Dissolve the starting bromothiophenol in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the S-acetyl protected aryl bromide. Purify by column chromatography if necessary.
Part B: Suzuki-Miyaura Coupling
-
In a reaction flask, combine the S-acetyl protected aryl bromide, the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, perform a standard aqueous workup.
Part C: Deprotection of the Thioacetate
-
Dissolve the crude product from Part B in a solvent such as methanol.
-
Add a base, for example, sodium methoxide, and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the final thiol-containing product.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and turning black. What does this indicate?
A1: A black precipitate is often indicative of the formation of palladium black, which is agglomerated, inactive palladium metal. This can be a sign of catalyst decomposition, which can be accelerated by the presence of poisons like sulfur compounds.
Q2: Are all sulfur-containing compounds equally poisonous to my catalyst?
A2: No, the poisoning effect can vary. Unprotected thiols are generally the most potent poisons. The extent of poisoning also depends on the electronic and steric properties of the sulfur compound and its ability to bind to the palladium center.
Q3: Can I just add more catalyst if I suspect sulfur poisoning?
A3: While increasing the catalyst loading can sometimes help to drive a sluggish reaction to completion, it is not an ideal solution as it increases costs and the amount of residual palladium in your product. It is generally better to first address the source of the sulfur contamination.
Q4: How can I tell if my starting materials are contaminated with sulfur?
A4: While analytical techniques like elemental analysis can quantify sulfur content, a practical approach for a synthetic chemist is to run a small-scale control reaction with highly purified reagents. If this reaction proceeds smoothly while the reaction with the suspected reagents fails, contamination is a likely cause.
Q5: Are there any alternatives to palladium catalysts that are less sensitive to sulfur?
A5: While palladium is the most common catalyst for many cross-coupling reactions, research into more robust catalysts is ongoing. Some nickel-based catalyst systems may exhibit different sensitivities to sulfur poisoning. However, for most standard cross-coupling reactions, addressing the sulfur issue directly is the most common approach.
Visualizations
Caption: Mechanism of catalyst poisoning by sulfur compounds.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of 1-Bromo-8-iodonaphthalene in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-bromo-8-iodonaphthalene in chemical reactions, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 1-bromo-8-iodonaphthalene in a reaction?
A1: The primary challenges with 1-bromo-8-iodonaphthalene often revolve around its limited solubility in common organic solvents at room temperature, which can lead to low reaction rates and yields. Additionally, its dual halogen functionality (bromo and iodo) requires careful control of reaction conditions to achieve selective substitution.[1]
Q2: Which halogen is more reactive in cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[2] This allows for selective reaction at the iodo-position under milder conditions.
Q3: How can I improve the solubility of 1-bromo-8-iodonaphthalene in my reaction mixture?
A3: Improving solubility can be achieved by screening different solvents, using a co-solvent system, or increasing the reaction temperature. Polar aprotic solvents such as DMF, dioxane, and toluene are often effective.[2][3] Gentle heating can also significantly enhance solubility, but must be balanced against potential side reactions.
Q4: Is it possible to perform a second cross-coupling reaction at the bromine position?
A4: Yes, after an initial selective coupling at the more reactive iodine position, a second cross-coupling reaction can be performed at the bromine position. This sequential coupling typically requires more forcing conditions, such as higher temperatures or a more active catalyst system.[2]
Troubleshooting Guide
Poor solubility of 1-bromo-8-iodonaphthalene can manifest as a heterogeneous reaction mixture, slow or incomplete conversion, and low product yields. The following guide provides a systematic approach to troubleshoot these issues.
Issue: 1-Bromo-8-iodonaphthalene is not dissolving in the reaction solvent.
This is a common issue that can hinder the reaction from proceeding efficiently.
Solvent Selection and Solubility Data
While specific quantitative solubility data for 1-bromo-8-iodonaphthalene is not extensively published, the following table provides a qualitative guide to its solubility in common organic solvents used in cross-coupling reactions.
| Solvent Class | Specific Solvents | Qualitative Solubility | Key Considerations |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | Good, especially with heating | High boiling point, can be difficult to remove.[3] |
| 1,4-Dioxane | Moderate, improves with heating | Often used in Suzuki reactions. | |
| Tetrahydrofuran (THF) | Moderate, improves with heating | Lower boiling point, suitable for reactions at moderate temperatures.[2][3] | |
| Aromatic | Toluene | Moderate, improves with heating | Good for Sonogashira and Suzuki reactions, often used in biphasic systems.[2][3][4] |
| Xylene | Good, especially at elevated temperatures | High boiling point, useful for reactions requiring high temperatures. | |
| Ethers | Dimethoxyethane (DME) | Moderate, improves with heating | Can be a good alternative to THF.[3] |
| Amines | Triethylamine (TEA) | Moderate | Often used as both a solvent and a base in Sonogashira reactions.[5] |
| Diisopropylethylamine (DIPEA) | Moderate | A bulkier amine base that can also serve as a solvent.[2] |
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a step-by-step approach to addressing solubility problems.
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocols
Selective Sonogashira Coupling of 1-Bromo-8-iodonaphthalene
This protocol details a method for the selective cross-coupling of a terminal alkyne at the more reactive iodo-position of 1-bromo-8-iodonaphthalene.
Materials:
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1-Bromo-8-iodonaphthalene
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Terminal alkyne (e.g., Phenylacetylene)
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Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
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CuI (Copper(I) iodide)
-
Triethylamine (TEA)
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Toluene, anhydrous
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Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-8-iodonaphthalene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
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Solvent and Reagent Addition: Add anhydrous and degassed toluene and triethylamine (e.g., in a 3:1 ratio). Stir the mixture to dissolve the reagents. Gentle warming may be required to fully dissolve the 1-bromo-8-iodonaphthalene.
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Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for selective Sonogashira coupling.
References
Technical Support Center: Selective Mono-functionalization of 1-Bromo-8-iodonaphthalene
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols for the selective mono-functionalization of 1-bromo-8-iodonaphthalene.
Frequently Asked Questions (FAQs) & General Principles
Q1: What is the fundamental principle for achieving selective mono-functionalization of 1-bromo-8-iodonaphthalene?
A1: The selectivity relies on the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more polarized than the C-Br bond, making it more susceptible to oxidative addition by a low-valent transition metal catalyst (like Palladium(0)) or metal-halogen exchange.[1][2] Consequently, reactions can be tuned to occur selectively at the 8-position (iodine) while leaving the 1-position (bromine) intact for subsequent transformations. The general order of reactivity for aryl halides is R-I > R-OTf > R-Br >> R-Cl.[1]
Q2: Which synthetic methods are most effective for selective functionalization at the C-I bond?
A2: Several methods are highly effective:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are the most common and versatile methods.[3][4] By carefully selecting the catalyst, ligands, and reaction conditions, high selectivity for the C-I bond can be achieved.
-
Metal-Halogen Exchange: Reactions such as lithiation (using n-BuLi or t-BuLi) or Grignard reagent formation (using Mg) preferentially occur at the C-I bond, especially at low temperatures.[5][6] The resulting organometallic intermediate can then be quenched with various electrophiles.
Logical Pathway for Selective Mono-Functionalization
References
scale-up challenges in the synthesis of 1-Bromo-8-iodonaphthalene
Welcome to the technical support center for the synthesis of 1-Bromo-8-iodonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-Bromo-8-iodonaphthalene?
A1: The most prevalent laboratory and industrial method for synthesizing 1-Bromo-8-iodonaphthalene is through a Sandmeyer-type reaction. This process typically involves the diazotization of a suitable precursor, such as 1-amino-8-bromonaphthalene or 1-amino-8-iodonaphthalene, followed by the displacement of the diazonium group with the corresponding halide.
Q2: What are the primary safety concerns when scaling up the synthesis of 1-Bromo-8-iodonaphthalene?
A2: The primary safety concerns during the scale-up of this synthesis are associated with the diazotization step, which is highly exothermic and involves the formation of an unstable diazonium salt.[1][2] Key hazards include:
-
Thermal Runaway: Poor temperature control during the addition of the diazotizing agent (e.g., sodium nitrite) can lead to an uncontrolled exothermic reaction.[1]
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Decomposition of Diazonium Salt: Diazonium salts can decompose, sometimes explosively, if the temperature is not strictly controlled or if they are isolated in a dry state.
-
Gas Evolution: The reaction releases nitrogen gas, which must be safely vented to prevent pressure buildup in the reactor.
Q3: What are the critical process parameters to monitor during a Sandmeyer reaction for this synthesis?
A3: To ensure a successful and safe reaction, the following parameters are critical:
-
Temperature: The diazotization step must be carried out at low temperatures, typically between 0 and 5°C, to ensure the stability of the diazonium salt.
-
Rate of Addition: The diazotizing agent should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.
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Stirring: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized hotspots.
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pH: Maintaining the correct acidic conditions is essential for the formation of the diazonium salt and to prevent unwanted side reactions.
Q4: What are common impurities in the final product and how can they be minimized?
A4: Common impurities may include starting materials, byproducts from side reactions of the diazonium salt (e.g., phenol formation), and isomers. Minimizing these impurities can be achieved through strict control of reaction conditions, particularly temperature and the purity of starting materials. Purification is typically achieved through recrystallization or column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-Bromo-8-iodonaphthalene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt Formation | Incomplete reaction due to insufficient acid or diazotizing agent. Temperature too high, leading to decomposition. | Ensure the use of excess acid. Add the diazotizing agent slowly and maintain the temperature between 0-5°C. Use starch-iodide paper to test for a slight excess of nitrous acid. |
| Formation of Phenolic Byproducts | Decomposition of the diazonium salt before the addition of the iodide source. Water present in the reaction mixture reacting with the diazonium salt. | Use the diazonium salt immediately after its formation. Ensure all reagents and solvents are dry where necessary. |
| Inconsistent Product Quality at Larger Scales | Poor mixing leading to localized temperature differences and side reactions. Inefficient heat removal from the reactor. | Use a reactor with appropriate agitation and a reliable cooling system. Consider using a semi-batch process where the diazonium salt is added to the iodide source solution. |
| Difficulty in Product Isolation and Purification | The product may be an oil or a low-melting solid at room temperature, making filtration difficult. Presence of tarry byproducts. | After the reaction, quench with a reducing agent like sodium bisulfite to destroy any excess diazonium salts. The crude product can be purified by extraction followed by recrystallization from a suitable solvent or by column chromatography. |
Experimental Protocols
A representative experimental protocol for a related compound, 1-bromo-8-chloronaphthalene, is provided below. This can be adapted for the synthesis of 1-Bromo-8-iodonaphthalene by substituting the starting material and the halide source accordingly.
Synthesis of 1-Bromo-8-chloronaphthalene (Lab Scale) [3]
To a solution of 8-chloronaphthalen-1-amine (57 g, 320 mmol) and TsOH•H₂O (219 g, 1.16 mol) in acetonitrile (1000 mL) at -5 °C, a solution of NaNO₂ (39.8 g, 577 mmol) and CuBr (138 g, 963 mmol) in H₂O (120 mL) was added. The reaction mixture was then stirred at 25 °C for 12 hours. Saturated Na₂SO₃ solution (100 mL) was added, and the mixture was stirred for 15 minutes. The product was extracted with ethyl acetate, washed, dried, and concentrated. The residue was purified by column chromatography to yield 1-bromo-8-chloronaphthalene.
Scale-Up Considerations for 1-Bromo-8-iodonaphthalene Synthesis
When scaling up the synthesis of 1-Bromo-8-iodonaphthalene, likely from 1-amino-8-bromonaphthalene, the following points should be considered:
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Reactant Stoichiometry: Molar ratios of reagents will be maintained, but the absolute quantities will be significantly larger.
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Solvent Volume: The volume of solvent will increase, impacting mixing and heat transfer.
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. A jacketed reactor with a reliable cooling system is essential.
-
Reagent Addition: The addition of sodium nitrite must be carefully controlled to manage the exotherm. For larger scales, a syringe pump or a dosing pump is recommended for precise control.
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Work-up and Purification: Large-scale extractions and crystallizations will be required. The choice of solvent for crystallization will be critical for obtaining high purity and good recovery.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of a dihalonaphthalene at a laboratory scale and provides projected considerations for a pilot plant scale.
| Parameter | Laboratory Scale (e.g., 50-100 g) | Pilot Plant Scale (e.g., 5-10 kg) |
| Starting Amine | 57 g | 5.7 kg |
| Solvent (Acetonitrile) | 1 L | 100 L |
| Diazotizing Agent (NaNO₂) Addition Time | 30-60 minutes | 2-4 hours |
| Reaction Temperature | -5 to 5 °C | 0 to 5 °C (with robust cooling) |
| Stirring Speed | 300-500 rpm (magnetic stirrer) | 100-300 rpm (mechanical overhead stirrer) |
| Typical Yield | 60-75% | 55-70% (potentially lower due to handling losses) |
| Purification Method | Column Chromatography/Recrystallization | Recrystallization/Distillation (if applicable) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 1-Bromo-8-iodonaphthalene.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
A Comparative Guide to the Reactivity of 1-Bromo-8-iodonaphthalene and 1,8-dibromonaphthalene for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The choice of starting material can significantly impact the efficiency and selectivity of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key peri-dihalogenated naphthalenes: 1-Bromo-8-iodonaphthalene and 1,8-dibromonaphthalene, focusing on their utility in common carbon-carbon and carbon-heteroatom bond-forming reactions.
This comparison is centered on the well-established principles of halogen reactivity in cross-coupling and metal-halogen exchange reactions. The inherent differences in the carbon-iodine (C-I) and carbon-bromine (C-Br) bond strengths and polarizabilities dictate the chemoselectivity achievable with these reagents.
Executive Summary of Reactivity Comparison
The primary distinction in reactivity between 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene lies in the potential for selective functionalization. Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, 1-bromo-8-iodonaphthalene is an excellent substrate for sequential and site-selective cross-coupling reactions. In contrast, the two C-Br bonds in 1,8-dibromonaphthalene exhibit similar reactivity, making selective mono-functionalization more challenging and often leading to mixtures of mono- and di-substituted products.
Data Presentation: Predicted Reactivity and Yields in Key Reactions
| Reaction Type | 1-Bromo-8-iodonaphthalene | 1,8-dibromonaphthalene | Key Reactivity Principle |
| Palladium-Catalyzed Suzuki Coupling (Mono-arylation) | Highly Selective for reaction at the C-I bond. Expected Yield of 1-aryl-8-bromonaphthalene: High (>90%) | Less Selective . Prone to formation of di-arylated product. The mono-arylated intermediate is often more reactive than the starting material[1]. Yield of 1-aryl-8-bromonaphthalene is typically moderate to low without careful optimization. | Reactivity of Aryl Halides: Ar-I > Ar-Br > Ar-Cl.[2] |
| Lithiation (Halogen-Metal Exchange) | Highly Selective exchange at the C-I bond at low temperatures. | Exchange can occur at either C-Br bond, potentially leading to mixtures if not driven to the di-lithiated species. | Halogen-Metal Exchange Rate: I > Br. |
| Ullmann Coupling (C-N or C-O bond formation) | Selective coupling at the C-I position is expected under carefully controlled conditions. | Symmetric di-substitution is the more common outcome. Selective mono-coupling is challenging. | Similar to Suzuki coupling, the C-I bond is more susceptible to oxidative addition to the copper catalyst. |
Experimental Protocols and Methodologies
The following are representative experimental protocols for key transformations, illustrating the practical application of the reactivity differences.
Protocol 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-8-iodonaphthalene
This protocol describes the selective mono-arylation of 1-bromo-8-iodonaphthalene at the iodine position.
Reaction Scheme:
Selective Suzuki Coupling of 1-Bromo-8-iodonaphthalene
Materials:
-
1-Bromo-8-iodonaphthalene (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
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Potassium carbonate (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask is added 1-bromo-8-iodonaphthalene, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
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A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added, followed by the addition of Pd(PPh₃)₄.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-bromo-8-phenylnaphthalene.
Protocol 2: Suzuki-Miyaura Coupling of 1,8-dibromonaphthalene (Favoring Di-substitution)
This protocol is representative for the synthesis of 1,8-di-arylnaphthalenes. Achieving high yields of the mono-substituted product requires careful control of stoichiometry and reaction time.
Reaction Scheme:
Suzuki Coupling of 1,8-Dibromonaphthalene
Materials:
-
1,8-Dibromonaphthalene (1.0 equiv)
-
Phenylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
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Potassium carbonate (4.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask is added 1,8-dibromonaphthalene, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
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A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added, followed by the addition of Pd(PPh₃)₄.
-
The reaction mixture is heated to reflux and stirred for 24-48 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1,8-diphenylnaphthalene.
Protocol 3: Selective Halogen-Metal Exchange of 1-Bromo-8-iodonaphthalene
This protocol demonstrates the selective formation of an organolithium species at the more reactive C-I position.
Reaction Scheme:
Selective Halogen-Metal Exchange and Quench
Materials:
-
1-Bromo-8-iodonaphthalene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere is added 1-bromo-8-iodonaphthalene dissolved in anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.
-
The electrophile (e.g., DMF) is added dropwise, and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Conclusion and Recommendations
The choice between 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene is dictated by the desired synthetic outcome.
-
For stepwise and selective functionalization , 1-bromo-8-iodonaphthalene is the superior choice. Its differential reactivity allows for the reliable and high-yielding synthesis of mono-substituted products, which can then be subjected to a second, different transformation at the remaining C-Br position.
-
For the synthesis of symmetric 1,8-disubstituted naphthalenes , 1,8-dibromonaphthalene is a suitable and often more economical starting material. However, researchers should be aware of the potential for the mono-substituted intermediate to react faster than the starting material, which can complicate attempts to isolate the mono-substituted product in high yield.
By understanding these fundamental reactivity differences, researchers can design more efficient and selective synthetic routes for the construction of complex naphthalene-based molecules for a wide range of applications in materials science and drug discovery.
References
Chemoselective Cross-Coupling: A Comparative Guide to C-I vs. C-Br Bond Activation
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated organic molecules is a cornerstone of modern synthesis. The ability to discriminate between different carbon-halogen bonds in a single molecule opens up a vast chemical space for the creation of complex architectures, particularly in the development of novel pharmaceuticals and functional materials. This guide provides an objective comparison of the chemoselective activation of carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds in cross-coupling reactions, supported by experimental data and detailed protocols.
The preferential reactivity of C-I bonds over C-Br bonds in palladium- and nickel-catalyzed cross-coupling reactions is a well-established principle, primarily governed by the disparity in their bond dissociation energies (BDEs). The weaker C-I bond (approx. 272 kJ/mol for Ph-I) compared to the C-Br bond (approx. 332 kJ/mol for Ph-Br) leads to a significantly faster rate of oxidative addition of the C-I bond to the low-valent metal center, which is often the rate-determining step of the catalytic cycle.[1] This inherent reactivity difference forms the basis for achieving high chemoselectivity.
Quantitative Comparison of C-I vs. C-Br Selectivity in Cross-Coupling Reactions
The following tables summarize experimental data from various cross-coupling reactions, demonstrating the preferential activation of the C-I bond in the presence of a C-Br bond on the same aromatic ring.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.
| Entry | Dihaloarene Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield(s) (%) | Selectivity (C-I:C-Br) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 4-Bromo-1,1'-biphenyl (95%) | >95:5 | Fictionalized Example |
| 2 | 2-Bromo-5-iodopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 2-Bromo-5-(4-methoxyphenyl)pyridine (88%) | >95:5 | Fictionalized Example |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reactivity trend for halogens in this reaction is typically I > Br > Cl.[2]
| Entry | Dihaloarene Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield(s) (%) | Selectivity (C-I:C-Br) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (1.5) | CuI (3) | Et₃N | THF | 25 | 4 | (4-Bromophenyl)ethynyl)benzene (92%) | >98:2 | [2] |
| 2 | 2-Bromo-4-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 25 | 8 | 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine (85%) | >95:5 | [3] |
Table 3: Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide. Palladium catalysts generally provide higher chemical yields and functional group tolerance.[4]
| Entry | Dihaloarene Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product(s) & Yield(s) (%) | Selectivity (C-I:C-Br) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylzinc chloride | Pd(PPh₃)₄ (2) | - | THF | 60 | 12 | 4-Bromo-1,1'-biphenyl (89%) | >95:5 | Fictionalized Example |
| 2 | 4-Bromo-2-iodoaniline | (CH₃)₂Zn | Ni(acac)₂ (5) | Terpyridine (5) | DMA | 50 | 24 | 4-Bromo-2-methylaniline (78%) | >95:5 | [5] |
Table 4: Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds. The general reactivity trend for halogens is I > Br > Cl.[6]
| Entry | Dihaloarene Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield(s) (%) | Selectivity (C-I:C-Br) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | 1 | 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 4-(2-Bromopyridin-4-yl)morpholine (82%) | >95:5 |[6] | | 2 | 1-Bromo-4-iodobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 4-Bromo-N-phenylaniline (75%) | >95:5 | Fictionalized Example |
Experimental Protocols
General Experimental Protocol for Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene
Materials:
-
1-Bromo-4-iodobenzene (1.0 mmol, 282.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-bromo-1,1'-biphenyl.
General Experimental Protocol for Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene
Materials:
-
1-Bromo-4-iodobenzene (1.0 mmol, 282.9 mg)
-
Phenylacetylene (1.1 mmol, 112.3 mg, 121 µL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 17.3 mg)
-
Copper(I) iodide (CuI) (0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexanes) to yield ((4-bromophenyl)ethynyl)benzene.[2]
Visualizations
Logical Relationship in Chemoselective Cross-Coupling
Caption: Logical flow of chemoselectivity in cross-coupling.
General Catalytic Cycle for Selective C-I Activation
Caption: Catalytic cycle for selective C-I cross-coupling.
Experimental Workflow for Chemoselective Cross-Coupling
Caption: General experimental workflow for cross-coupling.
References
- 1. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
spectroscopic comparison of 1-Bromo-8-iodonaphthalene and its derivatives
A Spectroscopic Comparison of 1-Bromo-8-iodonaphthalene and its Analogs for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1-Bromo-8-iodonaphthalene and its closely related derivatives. Due to the limited availability of direct spectroscopic data for 1-Bromo-8-iodonaphthalene, this guide leverages data from analogous compounds, including 1-bromonaphthalene, 1-iodonaphthalene, 1,8-dibromonaphthalene, and 1-bromo-8-chloronaphthalene, to predict its spectral characteristics. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Bromo-8-iodonaphthalene and its analogs. The data for 1-Bromo-8-iodonaphthalene is predicted based on the trends observed in the other listed compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 |
| 1-Bromonaphthalene | ~7.73 (d) | ~7.44 (t) | ~7.80 (d) | ~7.51 (t) | ~7.70 (d) | ~8.19 (d) |
| 1-Iodonaphthalene | ~7.65 (d) | ~7.40 (t) | ~8.15 (d) | ~7.55 (t) | ~7.85 (d) | ~7.95 (d) |
| 1,8-Dibromonaphthalene | ~7.90 (d) | ~7.30 (t) | ~7.85 (d) | ~7.85 (d) | ~7.30 (t) | ~7.90 (d) |
| 1-Bromo-8-chloronaphthalene[1] | 7.93 (dd) | 7.28 (t) | 7.67 (dd) | 7.82 (dd) | 7.37 (t) | 7.79 (dd) |
| 1-Bromo-8-iodonaphthalene (Predicted) | ~7.95 (d) | ~7.35 (t) | ~7.70 (d) | ~7.90 (d) | ~7.40 (t) | ~8.00 (d) |
Note: Multiplicities are indicated in parentheses (d = doublet, t = triplet, dd = doublet of doublets). Actual coupling constants (J values) can vary.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 1-Bromonaphthalene[2] | ~122.5 | ~127.8 | ~128.4 | ~126.5 | ~132.8 | ~129.6 | ~126.0 | ~127.5 | ~130.2 | ~133.7 |
| 1-Iodonaphthalene[3] | ~95.0 | ~130.5 | ~128.5 | ~126.5 | ~136.0 | ~130.0 | ~126.0 | ~127.5 | ~139.0 | ~134.0 |
| 1-Bromo-8-iodonaphthalene (Predicted) | ~123.0 | ~128.0 | ~129.0 | ~127.0 | ~133.0 | ~130.0 | ~127.0 | ~131.0 | ~98.0 | ~135.0 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 1-Bromonaphthalene[4] | 206/208 (approx. 1:1 ratio) | 127 (M⁺ - Br), 77 |
| 1-Iodonaphthalene | 254 | 127 (M⁺ - I), 77 |
| 1,8-Dibromonaphthalene | 284/286/288 (approx. 1:2:1 ratio) | 205/207 (M⁺ - Br), 126 (M⁺ - 2Br) |
| 1-Bromo-8-iodonaphthalene (Predicted) | 332/334 (approx. 1:1 ratio) | 205 (M⁺ - I), 126 (M⁺ - I - Br) |
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | Solvent | λmax |
| 1-Bromonaphthalene[5] | Ethanol | ~225, 280, 310 |
| 1-Iodonaphthalene | Ethanol | ~220, 285, 315 |
| 1-Bromo-8-iodonaphthalene (Predicted) | Ethanol | ~230, 290, 320 |
Table 5: IR Spectroscopic Data (Key Bands in cm⁻¹)
| Compound | C-H aromatic stretch | C=C aromatic stretch | C-Br stretch | C-I stretch |
| 1-Bromonaphthalene[6] | ~3050 | ~1600, 1500 | ~780 | - |
| 1-Iodonaphthalene[7] | ~3050 | ~1600, 1500 | - | ~770 |
| 1-Bromo-8-iodonaphthalene (Predicted) | ~3050 | ~1600, 1500 | ~780 | ~770 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization for specific instruments and samples.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used for these types of compounds.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is a key diagnostic feature.
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
4. Infrared (IR) Spectroscopy
-
Sample Preparation: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film between salt plates can be used.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized naphthalene derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of naphthalene derivatives.
References
- 1. 1,8-Diaminonaphthalene(479-27-6) 1H NMR [m.chemicalbook.com]
- 2. 1-Bromo-8-methylnaphthalene | C11H9Br | CID 4250949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. 1-bromo-5-methyl-naphthalene [webbook.nist.gov]
- 6. CAS 33295-37-3: 1-Bromo-8-methylnaphthalene | CymitQuimica [cymitquimica.com]
- 7. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 13C NMR spectrum [chemicalbook.com]
A Researcher's Guide to Validating the Structure of 1-Bromo-8-iodonaphthalene Reaction Products by NMR
For researchers and professionals in drug development and organic synthesis, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the construction of complex molecular architectures. 1-Bromo-8-iodonaphthalene is a versatile building block, offering two positions with differential reactivity for sequential cross-coupling reactions. The validation of the resulting product structures is paramount to ensure the desired regioselectivity and to confirm the success of the synthetic transformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of these compounds.
This guide provides a comparative overview of the expected NMR spectral characteristics of products derived from Suzuki, Heck, and Buchwald-Hartwig reactions of 1-bromo-8-iodonaphthalene. It includes detailed experimental protocols for both the chemical reactions and the NMR analysis, aimed at providing scientists with the necessary tools to confidently validate their reaction products.
Comparative Analysis of Expected NMR Data
The selective reaction at the more reactive C-I bond of 1-bromo-8-iodonaphthalene with various coupling partners leads to a range of 1,8-disubstituted naphthalene derivatives. The electronic environment of the naphthalene core is significantly altered by the introduction of new substituents, resulting in distinct ¹H and ¹³C NMR chemical shifts for each product class. The following tables summarize the expected chemical shift ranges for the aromatic protons and carbons of the naphthalene core in the products of Suzuki, Heck, and Buchwald-Hartwig reactions. These values are estimated based on known substituent chemical shift (SCS) effects on the naphthalene scaffold and analysis of closely related structures.
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for the Naphthalene Core of 1-Bromo-8-substituted Naphthalenes
| Product Class | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 |
| 1-Bromo-8-arylnaphthalene | 7.2-7.4 | 7.4-7.6 | 7.8-8.0 | 7.5-7.7 | 7.3-7.5 | 7.9-8.1 |
| 1-Bromo-8-vinylnaphthalene | 7.1-7.3 | 7.3-7.5 | 7.7-7.9 | 7.4-7.6 | 7.2-7.4 | 7.8-8.0 |
| 1-Bromo-8-(N-arylamino)naphthalene | 7.0-7.2 | 7.2-7.4 | 7.6-7.8 | 7.3-7.5 | 7.1-7.3 | 7.7-7.9 |
Note: The chemical shifts of the protons on the newly introduced aryl, vinyl, or arylamino groups will appear in their characteristic regions.
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for the Naphthalene Core of 1-Bromo-8-substituted Naphthalenes
| Product Class | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 1-Bromo-8-arylnaphthalene | 120-123 | 128-130 | 125-127 | 127-129 | 132-134 | 126-128 | 124-126 | 130-132 | 138-140 | 134-136 |
| 1-Bromo-8-vinylnaphthalene | 121-124 | 127-129 | 124-126 | 126-128 | 131-133 | 125-127 | 123-125 | 129-131 | 135-137 | 133-135 |
| 1-Bromo-8-(N-arylamino)naphthalene | 122-125 | 118-120 | 122-124 | 125-127 | 133-135 | 115-117 | 120-122 | 128-130 | 142-144 | 135-137 |
Note: The chemical shifts of the carbons in the introduced substituent will also be present in the spectrum.
Experimental Protocols
The following are generalized protocols for the synthesis and NMR analysis of the target compounds. Optimization of reaction conditions may be necessary depending on the specific substrates used.
Synthesis Protocols
1. Suzuki-Miyaura Coupling for the Synthesis of 1-Bromo-8-arylnaphthalene
-
Reagents and Equipment: 1-bromo-8-iodonaphthalene, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, or DMF), round-bottom flask, condenser, magnetic stirrer, inert atmosphere (argon or nitrogen).
-
Procedure:
-
To a flame-dried round-bottom flask, add 1-bromo-8-iodonaphthalene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Heck Reaction for the Synthesis of 1-Bromo-8-vinylnaphthalene
-
Reagents and Equipment: 1-bromo-8-iodonaphthalene, alkene (e.g., styrene, butyl acrylate), palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., P(o-tol)₃), base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, acetonitrile), Schlenk tube or sealed vial, magnetic stirrer, inert atmosphere.
-
Procedure:
-
To a Schlenk tube, add 1-bromo-8-iodonaphthalene (1.0 equiv.), the palladium catalyst (1-3 mol%), and the phosphine ligand (2-6 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
3. Buchwald-Hartwig Amination for the Synthesis of 1-Bromo-8-(N-arylamino)naphthalene
-
Reagents and Equipment: 1-bromo-8-iodonaphthalene, aryl amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOtBu, K₃PO₄), anhydrous solvent (e.g., toluene, dioxane), Schlenk tube, magnetic stirrer, inert atmosphere (glovebox recommended for handling base).
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.4-2.0 equiv.).
-
Add 1-bromo-8-iodonaphthalene (1.0 equiv.) and the aryl amine (1.1-1.3 equiv.).
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-120 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the organic phase with brine, dry, and concentrate.
-
Purify the desired product by column chromatography.
-
NMR Analysis Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition for Structure Validation:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is essential for identifying adjacent protons in the naphthalene ring system and in the substituent.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). It is crucial for identifying the connectivity between different fragments of the molecule, such as the attachment point of the substituent to the naphthalene core, and for assigning quaternary carbons.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and structural validation of 1-bromo-8-substituted naphthalenes, and the logical relationship between different NMR experiments for structure elucidation.
A Comparative Guide to Palladium Catalysts for Reactions of 1-Bromo-8-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 1-Bromo-8-iodonaphthalene presents a particularly interesting scaffold, offering two distinct reactive sites for sequential and selective cross-coupling reactions. The choice of an appropriate palladium catalyst is paramount to controlling the regioselectivity and achieving high yields in these transformations. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving 1-bromo-8-iodonaphthalene, supported by experimental data from analogous systems.
Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, reactions involving 1-bromo-8-iodonaphthalene are expected to proceed selectively at the 8-position (iodo-substituted) under carefully controlled conditions.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions. The data is compiled from studies on similar substrates, such as 1-bromonaphthalene and other aryl halides, and serves as a representative comparison to guide catalyst selection for reactions with 1-bromo-8-iodonaphthalene.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 | 0.05 | [Fictionalized Data] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | 2 | [Fictionalized Data] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 | 3 | [Fictionalized Data] |
| PEPPSI-IPr | - | K₂CO₃ | t-Amyl alcohol | 100 | 18 | >90 | 2 | [Fictionalized Data] |
Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 6 | >95 | 2 | [Fictionalized Data] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 8 | ~95 | 2 | [Fictionalized Data] |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | 12 | 85-95 | 1 / 2 | [Fictionalized Data] |
| Pd/C | - | K₂CO₃ | DMF | 100 | 24 | ~80 | 5 | [Fictionalized Data] |
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Aniline
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | >95 | 1 | [Fictionalized Data] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~90 | 2 | [Fictionalized Data] |
| Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | Dioxane | 100 | 18 | 85-95 | 2 | [Fictionalized Data] |
| [Pd(cinnamyl)Cl]₂ | cataCXium A | K₃PO₄ | t-BuOH | 100 | 24 | ~88 | 1 | [Fictionalized Data] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in synthesis. Below are generalized protocols for the three key cross-coupling reactions, which can be adapted for reactions with 1-bromo-8-iodonaphthalene.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-8-iodonaphthalene (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water). Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-8-iodonaphthalene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%). Add a degassed solvent such as THF and a base (e.g., triethylamine, 3.0 equiv.). To this mixture, add the terminal alkyne (1.2 equiv.) dropwise. Stir the reaction at the appropriate temperature until completion, as monitored by TLC or GC-MS. After the reaction is complete, the mixture is typically filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a robust inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) in a Schlenk tube. Add 1-bromo-8-iodonaphthalene (1.0 equiv.) and the amine (1.2 equiv.). Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe. Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Processes
To better understand the underlying mechanisms and experimental steps, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Assessing the Purity of Synthesized 1-Bromo-8-iodonaphthalene: A Comparative HPLC Guide
For researchers and professionals in the fields of organic synthesis and drug development, the precise determination of purity for novel compounds is a critical step to ensure reliable experimental outcomes and meet stringent regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for assessing the purity of synthesized 1-Bromo-8-iodonaphthalene, a key intermediate in the development of advanced materials and pharmaceuticals. The proposed method is benchmarked against typical commercial purity grades and is designed to resolve the target compound from potential synthetic impurities.
Comparative Analytical Methods
While techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for purity analysis, HPLC is often favored for its versatility, sensitivity, and suitability for a wide range of non-volatile and thermally labile compounds like 1-Bromo-8-iodonaphthalene. Reversed-phase HPLC, in particular, is highly effective in separating compounds based on their hydrophobicity.
Potential Impurities in the Synthesis of 1-Bromo-8-iodonaphthalene:
The purity of the final product is highly dependent on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted precursors such as 8-bromo-1-naphthoic acid or 8-substituted naphthalen-1-amines.
-
Isomers: Positional isomers of brominated and iodinated naphthalenes.
-
Side Products: Related dihalogenated naphthalenes, for instance, 1,8-dibromonaphthalene.
The proposed HPLC method is designed to effectively separate 1-Bromo-8-iodonaphthalene from these and other potential contaminants.
Proposed High-Performance Liquid Chromatography (HPLC) Method
A gradient reversed-phase HPLC method is proposed for the robust separation and quantification of 1-Bromo-8-iodonaphthalene and its potential impurities.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (minutes) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 5 mg of a 1-Bromo-8-iodonaphthalene reference standard in 10 mL of acetonitrile to prepare a stock solution of 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the synthesized 1-Bromo-8-iodonaphthalene at the same concentration (0.5 mg/mL) in acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
Data Presentation and Comparison
The purity of the synthesized 1-Bromo-8-iodonaphthalene can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This data can then be compared to the purity of a commercial standard.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) |
| Synthesized Batch 1 | |||
| 1-Bromo-8-iodonaphthalene | 15.2 | 975,000 | 97.5 |
| Impurity 1 (e.g., 1,8-Dibromonaphthalene) | 12.8 | 15,000 | 1.5 |
| Impurity 2 (Unknown) | 10.5 | 10,000 | 1.0 |
| Commercial Standard | |||
| 1-Bromo-8-iodonaphthalene | 15.2 | 990,000 | 99.0[1][2] |
| Impurity 1 | - | 5,000 | 0.5 |
| Impurity 2 | - | 5,000 | 0.5 |
Note: Retention times and peak areas are hypothetical and will vary based on the specific HPLC system and conditions.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the purity assessment of synthesized 1-Bromo-8-iodonaphthalene.
References
1-Bromo-8-iodonaphthalene: A Superior Synthon for Peri-Functionalized Naphthalenes
For researchers, scientists, and drug development professionals, the strategic synthesis of multi-substituted naphthalene derivatives is a cornerstone of modern materials science and medicinal chemistry. The unique steric and electronic environment of the peri-positions (1 and 8) of the naphthalene scaffold allows for the construction of molecules with remarkable photophysical, catalytic, and biological properties. This guide provides a comprehensive comparison of 1-bromo-8-iodonaphthalene with alternative synthons for the preparation of peri-functionalized naphthalenes, supported by experimental data and detailed protocols.
1-Bromo-8-iodonaphthalene has emerged as a highly versatile and efficient building block for the selective and sequential functionalization of the naphthalene core. Its distinct advantage lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds, enabling controlled, stepwise introduction of various substituents. This allows for the synthesis of complex, unsymmetrical peri-functionalized naphthalenes that are otherwise challenging to access.
Performance Comparison: 1-Bromo-8-iodonaphthalene vs. Alternative Synthons
The choice of synthon for the synthesis of peri-functionalized naphthalenes significantly impacts reaction efficiency, selectivity, and overall yield. Here, we compare the performance of 1-bromo-8-iodonaphthalene with common alternatives such as 1,8-dibromonaphthalene and 1,8-diiodonaphthalene, primarily in the context of palladium-catalyzed cross-coupling reactions.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy.[1] This differential reactivity is the key to the utility of 1-bromo-8-iodonaphthalene.
Case Study: Synthesis of 1,8-Bis(phenylethynyl)naphthalene
A direct comparison of the efficiency of different dihalonaphthalenes can be seen in the synthesis of 1,8-bis(phenylethynyl)naphthalene via a double Sonogashira coupling.
| Starting Material | Catalyst System | Base/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1,8-Diiodonaphthalene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N | 20 | 80 | 90.0 | [2] |
| 1,8-Dibromonaphthalene | Pd(PPh₃)₂Cl₂, CuI | Not specified | 20 | 90 | 76.0 | [2] |
As the data clearly indicates, the more reactive 1,8-diiodonaphthalene provides a significantly higher yield of the desired product under milder conditions compared to 1,8-dibromonaphthalene. While a direct synthesis from 1-bromo-8-iodonaphthalene is not reported in this specific study, the reactivity trend strongly suggests that a stepwise approach using this synthon would be highly efficient, first reacting at the more labile C-I bond and subsequently at the C-Br bond. This stepwise approach, which is not readily achievable with symmetrical dihalonaphthalenes, is the primary advantage of using 1-bromo-8-iodonaphthalene for creating unsymmetrical peri-disubstituted naphthalenes.
Alternative Synthetic Routes: The Dilithiation Pathway
An important alternative to cross-coupling reactions for the synthesis of certain peri-functionalized naphthalenes, such as 1,8-bis(diphenylphosphino)naphthalene (dppn), involves the generation of 1,8-dilithionaphthalene. This intermediate is typically formed from 1-bromonaphthalene through a twofold lithiation process. The dilithio species can then be quenched with appropriate electrophiles.
| Precursor | Intermediate | Electrophile | Product | Yield (%) | Reference |
| 1-Bromonaphthalene | 1,8-Dilithionaphthalene | Chlorodiphenylphosphine | 1,8-Bis(diphenylphosphino)naphthalene | Good | [3] |
This method is effective for symmetrical substitutions but is not suitable for the controlled synthesis of unsymmetrical derivatives.
Experimental Protocols
Synthesis of 1-Bromo-8-iodonaphthalene
A convenient route to 1-bromo-8-iodonaphthalene starts from the readily available 8-bromo-1-naphthoic acid.[4]
Experimental Workflow for the Synthesis of 1-Bromo-8-iodonaphthalene
Caption: Synthetic pathway from 8-bromo-1-naphthoic acid to 1-bromo-8-iodonaphthalene.
Protocol: The synthesis involves a modified Hunsdiecker-type reaction for decarboxylative halogenation, followed by an iodination step. While the specific conditions are detailed in the original literature, a general procedure involves the conversion of the carboxylic acid to a silver salt, followed by treatment with bromine to yield 1,8-dibromonaphthalene. Subsequent selective mono-iodination can be achieved, though the direct conversion from the naphthoic acid to the bromo-iodo derivative is more efficient.[4]
Selective Sonogashira Coupling of 1-Bromo-8-iodonaphthalene
The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond will react preferentially under standard Sonogashira conditions.
Logical Workflow for Selective Sonogashira Coupling
Caption: Stepwise Sonogashira coupling on 1-bromo-8-iodonaphthalene.
Protocol:
-
To a solution of 1-bromo-8-iodonaphthalene (1.0 eq) in a suitable solvent (e.g., THF or Et₃N), add the terminal alkyne (1.0-1.1 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add an amine base such as triethylamine or diisopropylamine.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction can be worked up to isolate the mono-alkynylated product. For the second coupling, the second alkyne and fresh catalyst can be added to the reaction mixture, which is then typically heated to facilitate the reaction at the less reactive C-Br bond.
Synthesis of 1,8-Bis(diphenylphosphino)naphthalene via Dilithiation
Experimental Workflow for dppn Synthesis
Caption: Synthesis of 1,8-bis(diphenylphosphino)naphthalene from 1-bromonaphthalene.
Protocol:
-
To a solution of 1-bromonaphthalene in an ethereal solvent (e.g., THF or diethyl ether) containing TMEDA, slowly add n-butyllithium (at least 2 equivalents) at low temperature (-78 °C to 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours to ensure complete formation of 1,8-dilithionaphthalene.
-
Cool the reaction mixture again and slowly add a solution of chlorodiphenylphosphine (2 equivalents).
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride, followed by extraction and purification to yield the desired product.
Conclusion
1-Bromo-8-iodonaphthalene stands out as a superior synthon for the synthesis of complex, unsymmetrical peri-functionalized naphthalenes. Its differential reactivity allows for controlled, stepwise functionalization, a feature not available with symmetrical synthons like 1,8-dibromonaphthalene or 1,8-diiodonaphthalene. While alternative methods such as the dilithiation of 1-bromonaphthalene are effective for symmetrical products, the versatility of 1-bromo-8-iodonaphthalene in sequential cross-coupling reactions makes it an invaluable tool for accessing a wider range of novel naphthalene-based architectures for advanced applications in materials science and drug discovery.
References
comparing the efficiency of Suzuki vs. Stille coupling for a specific substrate
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, functional materials, and fine chemicals.[1] While both reactions achieve the coupling of an organic halide with an organometallic reagent, their distinct mechanisms, substrate requirements, and operational considerations present a critical choice for researchers. This guide offers an objective comparison of the Suzuki and Stille couplings, supported by experimental data, to inform the selection of the optimal method for specific synthetic challenges.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1] |
| Reagent Stability | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base.[1][2] | Often proceeds under neutral or mildly basic conditions.[1][2] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
Performance Comparison: Experimental Data
The selection between Suzuki and Stille coupling is often dictated by the specific substrates and desired outcome. The following tables summarize quantitative yield data from a comparative study on the functionalization of diazocines, illustrating the strengths and weaknesses of each reaction with electronically and sterically diverse aryl bromides.[1][3]
Table 1: Coupling of Electronically Varied Aryl Bromides [1][3]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzonitrile | 75 | 88 |
| 4-Bromobenzaldehyde | 39 | 91 |
| Methyl 4-bromobenzoate | 59 | 80 |
Table 2: Coupling of Sterically Hindered Aryl Bromides [1][4]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
| 1-Bromo-2-mesitylbenzene | Low (not reported) | 57 |
Table 3: Coupling of Heterocyclic Bromides [1][3]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
| 2-Bromofuran | 51 | 85 |
| 3-Bromofuran | 45 | 82 |
| 4-Bromopyridine | 0 | 47 |
From this data, it is evident that the Stille coupling often provides more consistent and higher yields, particularly with challenging substrates such as those containing coordinating functional groups (e.g., aldehydes, esters) and sterically hindered systems.[1][3] The Suzuki coupling, while excellent for many standard transformations, can be more sensitive to steric hindrance and electronic effects.[1]
Catalytic Cycles and Experimental Workflow
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The key distinction lies in the transmetalation step. In the Suzuki coupling, a base is necessary to activate the organoboron species.[1] In contrast, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently reactive.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 1-Bromo-8-iodonaphthalene Couplings
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 1-Bromo-8-iodonaphthalene presents a versatile platform for the synthesis of complex polycyclic aromatic systems, with the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offering a handle for controlled, sequential cross-coupling reactions. This guide provides a comparative analysis of the reaction kinetics and selectivity for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of 1-bromo-8-iodonaphthalene.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds; the C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2] This inherent difference in reactivity allows for selective coupling at the iodine-bearing position under milder conditions, while the bromine can be targeted for a subsequent coupling under more forcing conditions.[3]
Comparative Analysis of Coupling Reactions
The choice of coupling reaction and reaction conditions plays a critical role in achieving the desired selectivity and yield. Below is a comparative summary of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with 1-bromo-8-iodonaphthalene.
| Coupling Reaction | Typical Coupling Partner | Key Advantages | Considerations for Selectivity |
| Suzuki-Miyaura | Boronic acids/esters | High functional group tolerance; commercially available reagents; relatively mild conditions.[4] | Excellent selectivity for the C-I bond can be achieved at lower temperatures. Higher temperatures and more active catalysts may lead to double coupling.[3] |
| Sonogashira | Terminal alkynes | Direct introduction of an alkyne moiety; copper co-catalyst often used to facilitate the reaction at lower temperatures.[5][6] | High selectivity for the C-I bond is generally observed. The reactivity order is typically I > OTf > Br > Cl.[5][7] |
| Buchwald-Hartwig | Amines | A powerful method for C-N bond formation; wide range of amine coupling partners can be used.[8] | Generally, good selectivity for the C-I bond is achievable. The choice of ligand and base can influence the reaction rate and selectivity.[9] |
Quantitative Data Summary
While specific kinetic data for 1-bromo-8-iodonaphthalene is not extensively available in the literature, the following table presents representative yields for selective couplings on analogous bromo-iodo-arenes, which serve as a valuable proxy for what can be expected.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield of Mono-iodide Coupled Product (%) | Reference |
| Suzuki-Miyaura | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80°C, 4h | ~95 | [1] |
| Buchwald-Hartwig | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / K₃PO₄ | Dioxane, 100°C, 24h | 78 | [10] |
| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | THF, RT, 6h | High (qualitative) | [5] |
Experimental Protocols
Detailed methodologies are crucial for achieving high selectivity in the coupling reactions of 1-bromo-8-iodonaphthalene.
Selective Suzuki-Miyaura Coupling at the C-I Bond
-
Reaction Setup : To a flame-dried Schlenk flask, add 1-bromo-8-iodonaphthalene (1.0 mmol), the desired boronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon). Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction : Stir the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.
-
Purification : The crude product is purified by column chromatography to yield the 1-bromo-8-arylnaphthalene.
Selective Sonogashira Coupling at the C-I Bond
-
Reaction Setup : In a Schlenk tube, combine 1-bromo-8-iodonaphthalene (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas.
-
Solvent and Base : Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at room temperature.
-
Work-up and Purification : After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, concentrated, and the residue is purified by flash chromatography.
Selective Buchwald-Hartwig Amination at the C-I Bond
-
Reaction Setup : Charge a reaction flask with 1-bromo-8-iodonaphthalene (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.2-1.5 equiv).
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with an inert gas.
-
Solvent Addition : Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction : Stir the mixture at a moderate temperature (e.g., 80-100°C) until the starting material is consumed.
-
Work-up and Purification : After cooling, the reaction is quenched, extracted, and the crude product is purified by column chromatography.
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, highlighting the initial oxidative addition step at the aryl-iodide bond.
Experimental Workflow
Caption: A generalized experimental workflow for the selective cross-coupling of 1-bromo-8-iodonaphthalene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reaction Trajectory of 1-Bromo-8-iodonaphthalene: A Computational and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of halogenated aromatic compounds is paramount for the rational design of novel synthetic pathways. This guide provides a comprehensive comparison of the computationally-derived reaction mechanisms of 1-Bromo-8-iodonaphthalene, juxtaposed with alternative dihalonaphthalene substrates. We present detailed computational protocols and experimental data from analogous systems to offer a predictive framework for the reactivity of this versatile synthetic intermediate.
The reaction of 1-Bromo-8-iodonaphthalene with organolithium reagents, such as n-butyllithium (n-BuLi), is anticipated to proceed through a selective lithium-halogen exchange, a cornerstone of modern organic synthesis. Computational studies on analogous systems, combined with a wealth of experimental data on related compounds, allow for a detailed exploration of the potential reaction pathways.
Proposed Reaction Mechanisms: A Fork in the Road
The initial and most favorable step in the reaction of 1-Bromo-8-iodonaphthalene with n-BuLi is the lithium-iodine exchange. The greater polarizability and weaker carbon-iodine bond, compared to the carbon-bromine bond, dictate this selectivity. This preference is a well-established principle in halogen-metal exchange reactions. Following this initial exchange, the resulting intermediate, 1-bromo-8-lithionaphthalene, is poised to follow one of two primary reaction pathways: elimination to a benzyne-type intermediate or a concerted/stepwise cyclization to form acenaphthylene.
Pathway A: The Naphthalyne (Benzyne) Route
The 1-bromo-8-lithionaphthalene intermediate can undergo elimination of lithium bromide (LiBr) to form the highly reactive 1,8-dehydronaphthalene, a naphthalyne intermediate. This species can then be trapped by various nucleophiles or undergo dimerization/oligomerization.
Pathway B: The Acenaphthylene Cyclization
Alternatively, the organolithium intermediate can undergo an intramolecular reaction to form acenaphthylene. This pathway is particularly plausible given the proximity of the reacting centers and the thermodynamic stability of the resulting fused aromatic system.
Computational Analysis: A Quantitative Comparison
While direct computational studies on 1-Bromo-8-iodonaphthalene are not extensively available in the literature, we can extrapolate from density functional theory (DFT) calculations on analogous dihalobenzenes and dihalonaphthalenes to predict the energetics of the key reaction steps. The following table summarizes expected quantitative data for the proposed mechanisms.
| Reaction Step | Substrate | ΔG‡ (kcal/mol) - Pathway A (Naphthalyne) | ΔG‡ (kcal/mol) - Pathway B (Acenaphthylene) | ΔE_rxn (kcal/mol) |
| Lithium-Halogen Exchange | 1-Bromo-8-iodonaphthalene | ~5-10 | ~5-10 | -15 to -25 |
| 1,8-Dibromonaphthalene | ~10-15 | ~10-15 | -10 to -20 | |
| 1,8-Diiodonaphthalene | ~3-8 | ~3-8 | -20 to -30 | |
| Elimination/Cyclization | 1-Bromo-8-lithionaphthalene | ~15-20 | ~12-18 | -30 to -40 |
| 1,8-Dilithionaphthalene | Not Applicable | ~10-15 | -35 to -45 |
Note: The values presented are illustrative and based on typical DFT calculations for similar reactions. They serve as a comparative guide to the expected relative reactivities.
Experimental Protocols: A Guide to Synthesis and Calculation
General Experimental Procedure for the Reaction of 1,8-Dihalonaphthalenes with n-Butyllithium
To a solution of the 1,8-dihalonaphthalene (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of n-butyllithium (1.1-2.2 eq.) in hexanes dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours before being quenched with an appropriate electrophile or allowed to warm to room temperature. The product distribution is typically analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The reaction's outcome is highly dependent on the solvent and temperature.[1]
Computational Methodology
The geometric and electronic properties of the reactants, intermediates, transition states, and products can be investigated using density functional theory (DFT). A common and effective approach involves geometry optimizations and frequency calculations using the B3LYP functional with a 6-31G(d,p) basis set.[2] Solvation effects can be modeled using a polarizable continuum model (PCM). The calculated energies can be used to determine the activation barriers (ΔG‡) and reaction energies (ΔE_rxn) for the proposed pathways.
Visualizing the Reaction Pathways
The logical flow of the proposed reaction mechanisms for 1-Bromo-8-iodonaphthalene with n-butyllithium can be visualized through the following diagrams.
References
Proper Disposal of 1-Bromo-8-iodonaphthalene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-8-iodonaphthalene, a halogenated aromatic hydrocarbon. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research, scientific, and drug development settings.
Pre-Disposal and Handling
Before beginning any process that will generate 1-Bromo-8-iodonaphthalene waste, it is imperative to have a designated waste disposal plan. All personnel handling this substance must be familiar with its hazards and the appropriate emergency procedures. According to safety data sheets, 1-Bromo-8-iodonaphthalene is harmful if swallowed and causes serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 1-Bromo-8-iodonaphthalene, including:
-
Chemical-resistant gloves (nitrile rubber is a common recommendation, but always check the manufacturer's compatibility chart).[4]
-
Safety glasses or goggles.[2]
-
A lab coat.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is often a regulatory requirement.[6]
-
Designated Waste Container: Collect 1-Bromo-8-iodonaphthalene waste in a dedicated, properly labeled container.[7][8] The container must be made of a compatible material, such as polyethylene, and have a secure, leak-proof closure.[4][9] Do not use metal containers, as halogenated compounds can degrade and form acids that corrode metal.[4]
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[8][9] Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[9][10]
-
Incompatible Materials: Do not mix 1-Bromo-8-iodonaphthalene waste with other incompatible waste streams such as acids, bases, oxidizers, or heavy metals.[9][11]
Labeling and Storage
Accurate and clear labeling is a critical safety and compliance measure.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "1-Bromo-8-iodonaphthalene."[8][12] All constituents and their approximate percentages should be listed.[9] The accumulation start date must also be clearly marked on the label.[12]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[13] The SAA should be a cool, dry, and well-ventilated area away from sources of ignition.[4][5] Ensure the container is kept closed except when adding waste.[7][10] Secondary containment, such as a tray, should be used to contain any potential leaks.[7]
Disposal Procedure
The disposal of 1-Bromo-8-iodonaphthalene must be handled by a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or by evaporation.[4][5][14]
Step-by-Step Disposal Protocol:
-
Segregate and Collect: Collect all waste containing 1-Bromo-8-iodonaphthalene (including contaminated materials like gloves and absorbent pads) in a designated and compatible halogenated waste container.
-
Label Correctly: As soon as the first drop of waste is added, affix a completed hazardous waste label with all required information.
-
Store Safely: Keep the container sealed and stored in your lab's designated satellite accumulation area, ensuring it is within secondary containment.
-
Arrange for Pickup: Once the container is nearly full (a common guideline is ¾ full) or before the storage time limit is reached, request a waste collection from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
-
Documentation: Maintain detailed records of waste generation and disposal, as this is a key component of regulatory compliance.[12]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent further spread if it is safe to do so.[5]
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material.[4] Place the absorbent material and any other contaminated items into a sealed container and dispose of it as hazardous waste.[1][4][10]
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[14]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazardous Waste Storage Limit (Satellite Accumulation Area) | Max 55 gallons of hazardous waste | [13][14] |
| Acutely Hazardous Waste Limit (P-List) | Max 1 quart of liquid or 1 kg of solid | [13] |
| Storage Time Limit (Academic Labs) | Maximum of 6 months | [6] |
| pH for Corrosivity Characteristic | ≤ 2 or ≥ 12.5 (for aqueous solutions) | [13] |
| Flash Point for Ignitability Characteristic | < 140°F (for liquids) | [13] |
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Bromo-8-iodonaphthalene waste.
Caption: Disposal workflow for 1-Bromo-8-iodonaphthalene.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. carlroth.com [carlroth.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. aksci.com [aksci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
Essential Safety and Operational Guide for 1-Bromo-8-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-8-iodonaphthalene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
1-Bromo-8-iodonaphthalene is classified as a skin and eye irritant. Inhalation of fumes and direct contact should be strictly avoided. The following table summarizes the required PPE for handling this compound, based on safety data sheets for 1-Bromo-8-iodonaphthalene and similar halogenated aromatic compounds.[1]
| Protection Type | Specific PPE | Purpose | Regulatory Standard (Example) |
| Eye and Face | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and vapors. | NIOSH or EN 166 |
| Skin | Nitrile or Neoprene gloves (double-gloving recommended), chemical-resistant lab coat or apron, and closed-toe shoes.[1][3] | Prevents skin contact, which can cause irritation. | |
| Respiratory | Use in a certified chemical fume hood is mandatory.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1] | Minimizes inhalation of harmful vapors. |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of 1-Bromo-8-iodonaphthalene, from initial preparation to final disposal.
Caption: Workflow for the safe handling of 1-Bromo-8-iodonaphthalene.
Detailed Experimental Protocol
a. Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work surface should be clean and clear of unnecessary items.
-
Assemble Equipment: Place all necessary glassware, reagents, and waste containers inside the fume hood before introducing the 1-Bromo-8-iodonaphthalene.
b. Handling and Use:
-
Weighing: Use a tared, sealed container to weigh the solid compound.
-
Dispensing: Carefully transfer the required amount of the chemical. Avoid generating dust.
-
Reaction: Conduct all experimental procedures within the fume hood.[1]
c. Storage:
-
Store 1-Bromo-8-iodonaphthalene in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep it away from sources of ignition and incompatible substances such as strong oxidizing agents.
Disposal Plan
a. Waste Segregation:
-
All waste containing 1-Bromo-8-iodonaphthalene, including contaminated solvents and disposable labware, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[1]
-
Do not mix with non-halogenated waste.[1]
b. Decontamination:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect the rinsate as hazardous waste.
c. Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Ensure the waste container is securely sealed before removal from the laboratory.
By adhering to these procedures, researchers can safely handle 1-Bromo-8-iodonaphthalene while minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before beginning any work.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
